5-Methylurapidil
説明
特性
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZDNKKIUQQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956150 | |
| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-85-3 | |
| Record name | 5-Methylurapidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylurapidil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLURAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methylurapidil's Mechanism of Action on Alpha-1 Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of 5-Methylurapidil, a potent and selective antagonist of alpha-1 adrenoceptors. The document outlines its binding affinities, functional effects, and the experimental methodologies used to characterize its interactions with alpha-1 adrenoceptor subtypes.
Core Mechanism of Action
This compound acts as a competitive antagonist at alpha-1 adrenoceptors. Its primary mechanism involves binding to these receptors, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascades typically initiated by agonist binding, leading to a reduction in physiological responses mediated by alpha-1 adrenoceptors, such as smooth muscle contraction.
A key characteristic of this compound is its notable selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This selectivity has made it a valuable pharmacological tool for differentiating between the functions of these receptor subtypes in various tissues.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at different alpha-1 adrenoceptor subtypes across various tissues and experimental conditions.
Table 1: Binding Affinity of this compound for Alpha-1 Adrenoceptor Subtypes
| Tissue/Cell Line | Radioligand | Subtype(s) Present | This compound Affinity (Ki or pKi) | Reference |
| Rat Hippocampus | [3H]prazosin | High and Low Affinity Sites | pKi: 9.1-9.4 (High), 7.2-7.8 (Low) | [1] |
| Rat Vas Deferens | [3H]prazosin | High and Low Affinity Sites | pKi: 9.1-9.4 (High), 7.2-7.8 (Low) | [1] |
| Rat Heart | [3H]prazosin | α1A and α1B (20:80 ratio) | Biphasic displacement | [2] |
| Rat Spleen | [3H]prazosin | Low Affinity Sites | - | [1] |
| Rat Liver | [3H]prazosin | Low Affinity Sites | - | [1] |
| Rat Cerebral Cortex | [3H]prazosin | High (41%) and Low Affinity Sites | - | |
| Rat Myocardium | [3H]prazosin | High (23%) and Low Affinity Sites | - | |
| Guinea Pig Liver | 5-[3H]methylurapidil | α1A-like | Kd: 0.86 nM | |
| Cloned Human α1a | - | α1a | pKi reported in comparative studies | |
| Cloned Human α1b | - | α1b | pKi reported in comparative studies | |
| Cloned Human α1d | - | α1d | pKi reported in comparative studies |
Table 2: Functional Antagonist Potency of this compound
| Tissue | Agonist | Parameter | Value | Reference |
| Human Umbilical Vein | Adrenaline | pA2 | 6.70 ± 0.13 | |
| Rat Small Mesenteric Artery | Noradrenaline | pA2 (Schild Plot Slope not different from unity) | - | |
| Rabbit Bronchial Preparations | Norepinephrine | pA2 | Age-dependent values reported | |
| Rat Aorta | Noradrenaline, Phenylephrine | Schild plot slope not significantly different from unity | - |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor. Competition binding assays with this compound are typically performed to determine its inhibitory constant (Ki).
1. Membrane Preparation:
-
Tissues or cells expressing the target alpha-1 adrenoceptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined using methods like the BCA assay.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to alpha-1 adrenoceptors (commonly [3H]prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays (Schild Plot Analysis)
Functional assays assess the effect of an antagonist on the physiological response induced by an agonist. Schild plot analysis is a classical pharmacological method to determine the potency (pA2 value) and nature of antagonism.
1. Tissue Preparation:
-
Isolated tissues containing the alpha-1 adrenoceptor subtype of interest (e.g., vascular rings, vas deferens) are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
The tissue is allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine, norepinephrine) is generated by progressively increasing the agonist concentration in the organ bath and recording the contractile response.
-
The tissue is then washed to return to baseline.
3. Antagonist Incubation and Second Curve:
-
The tissue is incubated with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound. A parallel rightward shift in the curve is indicative of competitive antagonism.
4. Schild Plot Construction:
-
The process is repeated with several different concentrations of this compound.
-
The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
For a simple competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response.
Signaling Pathways
Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Activation of these receptors by an agonist initiates a well-defined signaling cascade. This compound, as a competitive antagonist, blocks the initiation of this pathway.
The canonical signaling pathway for all alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as vasoconstriction in smooth muscle cells.
Conclusion
This compound is a well-characterized competitive antagonist of alpha-1 adrenoceptors with a pronounced selectivity for the α1A subtype. Its mechanism of action is centered on the blockade of the Gq/11-PLC signaling pathway, preventing agonist-induced cellular responses. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and potency, solidifying its role as an indispensable tool in adrenergic pharmacology research and as a lead compound in the development of subtype-selective drugs.
References
The Pharmacological Profile of 5-Methylurapidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylurapidil, a derivative of the antihypertensive drug urapidil, is a potent and selective ligand for specific subtypes of adrenoceptors and serotonin receptors. This dual activity profile makes it a valuable pharmacological tool for dissecting the physiological roles of these receptors and a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, selectivity, and the associated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research.
Core Pharmacological Profile
This compound is primarily recognized for its high affinity for α1-adrenoceptors and 5-HT1A serotonin receptors. Its pharmacological effects are a composite of its interactions with these two distinct receptor systems.
Receptor Binding Affinity and Selectivity
The binding affinity of this compound has been characterized in various tissues and cloned receptor systems, primarily through radioligand binding assays. It demonstrates a notable selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes.[1] This selectivity has established this compound as a key pharmacological tool for differentiating between α1-adrenoceptor subtypes.[2]
Simultaneously, this compound exhibits high affinity for the 5-HT1A receptor, where it acts as an antagonist. This interaction is significant as the 5-HT1A receptor is implicated in the central regulation of blood pressure and mood.
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinity of this compound for its primary targets.
| Receptor Subtype | Radioligand | Tissue/System | Affinity (Kᵢ/pKᵢ) | Reference |
| α1-Adrenoceptor | ||||
| High-affinity site (putative α1A) | [³H]prazosin | Rat Hippocampus | pKᵢ: 9.1 - 9.4 | [2] |
| Low-affinity site (putative α1B) | [³H]prazosin | Rat Hippocampus | pKᵢ: 7.2 - 7.8 | [2] |
| High-affinity site | [³H]prazosin | Rat Vas Deferens | Kᵢ: ~0.6 nM | [1] |
| Low-affinity site | [³H]prazosin | Rat Vas Deferens | Kᵢ: ~45 nM | |
| α1A | [³H]prazosin | Rat Lung | High Affinity | |
| α1B | [³H]prazosin | Rat Lung | Low Affinity | |
| 5-HT1A Receptor | ||||
| 5-HT1A | [³H]8-OH-DPAT | Rat Raphe Area | pKᵢ₁: 8.82 (high), pKᵢ₂: 6.07 (low) | |
| 5-HT1A | [³H]WAY 100635 | Rat Hippocampus | pKᵢ ~8.5 |
Signaling Pathways
The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades. As an antagonist, this compound blocks the downstream signaling typically initiated by the endogenous agonists of these receptors.
α1A-Adrenoceptor Signaling
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins. Antagonism by this compound blocks the norepinephrine- or epinephrine-induced activation of this pathway.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a GPCR that couples to the Gi/o family of G-proteins. As an antagonist, this compound blocks the serotonin-induced activation of this inhibitory pathway.
Experimental Protocols
The characterization of this compound's pharmacological profile relies heavily on radioligand binding assays. Below are detailed methodologies for performing competition binding assays to determine the affinity of this compound for α1-adrenoceptors and 5-HT1A receptors.
Radioligand Competition Binding Assay Workflow
Protocol 1: α1-Adrenoceptor Competition Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound for α1-adrenoceptors.
Materials:
-
Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: Phentolamine (10 µM) or unlabeled prazosin (1 µM)
-
Tissue/Cell Membranes: Prepared from a source known to express α1-adrenoceptors (e.g., rat cerebral cortex, hippocampus, or cells transfected with specific α1-adrenoceptor subtypes).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters: (e.g., Whatman GF/B or GF/C)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]prazosin (at a final concentration near its Kᴅ, e.g., 0.25 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]prazosin, 50 µL of phentolamine (10 µM final concentration), and 100 µL of membrane suspension.
-
Competition: 50 µL of [³H]prazosin, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]prazosin and Kᴅ is its dissociation constant for the receptor.
-
Protocol 2: 5-HT1A Receptor Competition Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound for 5-HT1A receptors.
Materials:
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: Serotonin (5-HT) (10 µM)
-
Tissue/Cell Membranes: Prepared from a source known to express 5-HT1A receptors (e.g., rat hippocampus, raphe nucleus, or cells transfected with the 5-HT1A receptor).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.7
-
Glass fiber filters: (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethylenimine.
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Follow the same procedure as for the α1-adrenoceptor assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kᴅ, e.g., 1 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]8-OH-DPAT, 50 µL of serotonin (10 µM final concentration), and 100 µL of membrane suspension.
-
Competition: 50 µL of [³H]8-OH-DPAT, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Follow the same data analysis steps as described for the α1-adrenoceptor assay to determine the IC₅₀ and Kᵢ values for this compound at the 5-HT1A receptor.
Conclusion
This compound is a valuable pharmacological agent characterized by its high affinity and selectivity for α1A-adrenoceptors and its high affinity for 5-HT1A receptors. Its antagonist properties at these receptors allow for the specific blockade of their respective signaling pathways, making it an indispensable tool for research in cardiovascular and central nervous system pharmacology. The detailed protocols provided herein offer a foundation for the continued investigation of this compound and the development of novel, more selective therapeutic agents.
References
5-Methylurapidil: A Comprehensive Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of 5-Methylurapidil, a potent α1-adrenoceptor antagonist also exhibiting affinity for serotonin receptors. This document collates quantitative binding data, details key experimental methodologies, and visualizes relevant signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.
Core Focus: Receptor Binding Profile
This compound is a high-affinity ligand for α1-adrenergic receptors, demonstrating significant selectivity for the α1A subtype over the α1B and α1D subtypes.[1] This compound is a valuable tool for discriminating between α1-adrenoceptor subtypes.[2][3] Its binding to these receptors is competitive, as demonstrated in studies using [3H]prazosin.[3]
Beyond its well-characterized effects on the adrenergic system, this compound also interacts with serotonin (5-HT) receptors, notably the 5-HT1A subtype. This interaction is implicated in its central hypotensive effects, which are additive to its peripheral α1-adrenoceptor blockade. The central mechanism is believed to involve the stimulation of 5-HT1A receptors.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of this compound for various α-adrenergic and serotonin receptor subtypes. The data, presented as pKi and Ki values, have been compiled from multiple radioligand binding studies. A higher pKi value and a lower Ki value indicate a stronger binding affinity.
| Receptor Subtype | Radioligand | Tissue/System | pKi | Ki (nM) | Reference |
| α1-Adrenoceptors | |||||
| α1A | [3H]prazosin | Cloned human | - | - | [1] |
| α1B | [3H]prazosin | Cloned human | - | - | |
| α1D | [3H]prazosin | Cloned human | - | - | |
| α1 (high affinity) | [3H]prazosin | Rat Hippocampus | 9.1 - 9.4 | 0.04 - 0.08 | |
| α1 (low affinity) | [3H]prazosin | Rat Hippocampus | 7.2 - 7.8 | 15.8 - 63.1 | |
| α1 (high affinity) | [3H]prazosin | Rat Vas Deferens | ~9.2 | ~0.63 | |
| α1 (low affinity) | [3H]prazosin | Rat Vas Deferens | ~7.3 | ~50.1 | |
| α1 (high affinity) | [3H]prazosin | Rat Heart | ~9.1 | ~0.79 | |
| α1 (low affinity) | [3H]prazosin | Rat Heart | ~7.8 | ~15.8 | |
| α1 (low affinity) | [3H]prazosin | Rat Spleen | - | - | |
| α1 (low affinity) | [3H]prazosin | Rat Liver | - | - | |
| Serotonin Receptors | |||||
| 5-HT1A | - | - | - | 5-10 |
Experimental Protocols
The characterization of this compound's binding profile relies on robust experimental techniques. Below are detailed methodologies for key assays cited in the literature.
Radioligand Binding Assay for α1-Adrenoceptors
This protocol is a standard method for determining the binding affinity of compounds for α1-adrenergic receptors using the radiolabeled antagonist [3H]prazosin.
1. Membrane Preparation:
-
Tissues (e.g., rat heart, spleen, kidney, submaxillary gland, liver) are rapidly removed, frozen in liquid nitrogen, and stored at -80°C.
-
Frozen tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 80,000 x g for 30 minutes at 4°C to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined using a standard method such as the Bradford assay.
2. Binding Assay:
-
Incubations are performed in a final volume of 1 mL (for [3H]prazosin binding).
-
Membrane preparations (approximately 20-200 µg of protein) are incubated with various concentrations of [3H]prazosin (e.g., 30 – 2,000 pM) in the assay buffer.
-
For competition binding experiments, a fixed concentration of [3H]prazosin (e.g., 200 pM) is co-incubated with a range of concentrations of the competing ligand (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, such as 10 µM phentolamine.
-
The incubation is carried out at 30°C for 40 minutes.
-
The reaction is terminated by rapid vacuum filtration through Whatman GF/C glass fiber filters using a cell harvester.
-
The filters are washed three times with ice-cold washing buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using Scatchard analysis to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).
-
Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay for 5-HT1A Receptor Activation
This protocol outlines a fluorescence-based membrane potential assay to measure the functional activity of ligands at the 5-HT1A receptor.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with the human 5-HT1A receptor and a G-protein-activated inwardly rectifying K+ (GIRK) channel.
2. Membrane Potential Assay:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is replaced with a physiological salt solution.
-
A fluorescent membrane potential-sensitive dye is loaded into the cells.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., a 5-HT1A agonist) is added to the wells at various concentrations.
-
Changes in fluorescence, indicating membrane hyperpolarization due to GIRK channel activation, are monitored over time using a fluorescence plate reader.
3. Data Analysis:
-
The change in fluorescence is used to determine the agonist-induced response.
-
Concentration-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
In Vitro Characterization of 5-Methylurapidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylurapidil is a potent and selective antagonist of α1-adrenoceptors and also exhibits high affinity for 5-HT1A serotonin receptors. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its receptor binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to serve as a core resource for researchers engaged in the study of this compound and related molecular targets.
Receptor Binding Profile
This compound has been extensively characterized for its binding affinity at α1-adrenergic and 5-HT1A serotonergic receptors. Radioligand binding assays are the primary method for determining the affinity of a compound for its receptor.
α1-Adrenoceptor Binding Affinity
This compound demonstrates high affinity for α1-adrenoceptors, with a notable selectivity for the α1A subtype.[1][2] This has been established through competitive binding assays, typically utilizing [3H]prazosin as the radioligand.[1][2] The affinity is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki).
| Tissue/Cell Line | Radioligand | Receptor Subtype(s) | This compound pKi / Ki | Reference |
| Rat Hippocampus | [3H]prazosin | α1 (high affinity site) | 9.1 - 9.4 | [1] |
| Rat Hippocampus | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |
| Rat Vas Deferens | [3H]prazosin | α1 (high affinity site) | 9.1 - 9.4 | |
| Rat Vas Deferens | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |
| Rat Heart | [3H]prazosin | α1 (high affinity site) | 9.1 - 9.4 | |
| Rat Heart | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |
| Rat Spleen | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |
| Rat Liver | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |
| Guinea Pig Liver Membranes | [3H]this compound | α1A | Kd = 0.86 nM | |
| Rat Cerebral Cortex | [3H]prazosin | α1 (high affinity site) | Ki = ~0.6 nM | |
| Rat Cerebral Cortex | [3H]prazosin | α1 (low affinity site) | Ki = ~45 nM |
5-HT1A Receptor Binding Affinity
This compound is also a potent ligand at the 5-HT1A receptor. Its binding to this receptor is thought to contribute to its overall pharmacological effects.
Quantitative data for this compound's binding affinity at the 5-HT1A receptor is less consistently reported in the provided search results. However, its potency is sufficient to be considered a key component of its mechanism of action.
Functional Activity
The functional consequences of this compound binding to its target receptors have been investigated using a variety of in vitro functional assays.
α1-Adrenoceptor Functional Antagonism
In functional assays, this compound behaves as a competitive antagonist at α1-adrenoceptors. This has been demonstrated in studies measuring the contractile response of vascular tissues to α1-adrenergic agonists in the presence of this compound. The antagonist potency is often quantified by the pA2 or pKB value.
| Tissue | Agonist | Functional Response | This compound pA2 / pKB | Reference |
| Rat Tail Artery | Noradrenaline | Contraction | (Data in reference) | |
| Rat Aorta | Noradrenaline | Contraction | (Data in reference) | |
| Human Skeletal Muscle Resistance Arteries | Noradrenaline | Contraction | pKB = 8.48 |
5-HT1A Receptor Functional Activity
The functional activity of this compound at the 5-HT1A receptor is characterized by its ability to activate this receptor, contributing to its hypotensive effects. Functional assays for G-protein coupled receptors like the 5-HT1A receptor often involve measuring changes in second messengers, such as cyclic AMP (cAMP), or the activation of downstream effector proteins.
Specific EC50 or IC50 values for this compound's functional activity at the 5-HT1A receptor were not detailed in the provided search results, but its activity is established to be pharmacologically significant.
Signaling Pathways
The binding of this compound to its receptors initiates a cascade of intracellular signaling events.
α1-Adrenoceptor Signaling
α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Antagonism by this compound blocks the signaling cascade initiated by endogenous agonists like norepinephrine. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: α1-Adrenoceptor signaling pathway antagonized by this compound.
5-HT1A Receptor Signaling
5-HT1A receptors are also GPCRs, but they predominantly couple to Gi/o proteins. Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Experimental Protocols
Radioligand Binding Assay (α1-Adrenoceptor)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of this compound for α1-adrenoceptors.
Caption: Workflow for an α1-adrenoceptor radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues (e.g., rat hippocampus, heart, or liver) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]prazosin and a range of concentrations of this compound. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled α1-antagonist (e.g., phentolamine).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Inositol Phosphate Accumulation (α1-Adrenoceptor)
This assay measures the functional antagonism of this compound by quantifying its ability to block agonist-induced inositol phosphate (IP) accumulation.
Detailed Methodology:
-
Cell Culture and Labeling: Cells expressing the α1-adrenoceptor of interest are cultured and labeled overnight with [3H]myo-inositol.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of this compound.
-
Stimulation: The cells are then stimulated with an α1-adrenoceptor agonist (e.g., norepinephrine) for a defined period.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Separation and Quantification: The [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography. The amount of radioactivity corresponding to the IP fraction is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced IP accumulation is used to determine its antagonist potency (e.g., pA2 or pKB).
Conclusion
The in vitro characterization of this compound reveals it to be a compound with a dual mechanism of action, acting as a potent and selective antagonist at α1A-adrenoceptors and as an agonist at 5-HT1A receptors. This guide provides a foundational understanding of its pharmacological properties, supported by quantitative data and detailed experimental approaches. The provided diagrams and protocols serve as a practical resource for further investigation into the therapeutic potential of this compound and the fundamental roles of its target receptors.
References
5-Methylurapidil Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 5-Methylurapidil, a potent and selective α1-adrenoceptor antagonist with significant affinity for the 5-HT1A receptor. This document details the quantitative binding data, experimental methodologies, and key signaling pathways, offering valuable insights for researchers and professionals involved in drug discovery and development.
Core SAR Insights
This compound, a derivative of the antihypertensive drug urapidil, has been a subject of extensive research due to its unique pharmacological profile. SAR studies have primarily focused on modifications of the uracil ring and their impact on binding affinity and selectivity for α1-adrenergic and 5-HT1A receptors.
The introduction of a methyl group at the 5-position of the uracil ring of urapidil significantly enhances its affinity and selectivity for the α1A-adrenoceptor subtype over the α1B-subtype. This substitution has established this compound as a valuable pharmacological tool for differentiating between α1-adrenoceptor subtypes.[1] Furthermore, urapidil and its derivatives, including this compound, exhibit high affinity for 5-HT1A receptors, suggesting that their cardiovascular effects may be mediated by both central serotonergic and peripheral adrenergic mechanisms.[2][3]
Quantitative Binding Data
The following tables summarize the binding affinities (Ki and pKi values) of this compound and related urapidil analogs for α1-adrenoceptor subtypes and 5-HT1A receptors. This data has been compiled from various radioligand binding studies.
Table 1: α1-Adrenoceptor Binding Affinities of Urapidil Derivatives
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference |
| This compound | α1 (high affinity site) | Rat Hippocampus | [3H]-prazosin | ~0.6 | 9.1-9.4 | [1][4] |
| α1 (low affinity site) | Rat Hippocampus | [3H]-prazosin | ~45 | 7.2-7.8 | ||
| α1A | Rat Cerebral Cortex | [3H]-prazosin | - | - | ||
| α1B | Rat Spleen/Liver | [3H]-prazosin | - | - | ||
| Urapidil | α1 | Rat Cerebral Cortex | [3H]-prazosin | - | - | |
| 5-Acetyl-urapidil | α1 | Rat Cerebral Cortex | [3H]-prazosin | - | - | |
| 5-Formyl-urapidil | α1 | Rat Cerebral Cortex | [3H]-prazosin | - | - |
Table 2: 5-HT1A Receptor Binding Affinities of Urapidil Derivatives
| Compound | Tissue/Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | Rat Cerebral Cortex | [3H]8-OH-DPAT | 4 | - | |
| Urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | 400 | - | |
| 5-Acetyl-urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | ~40 | - | |
| 5-Formyl-urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | ~40 | - |
Experimental Protocols
Detailed methodologies for the key radioligand binding assays cited in the SAR studies are provided below.
[3H]-Prazosin Binding Assay for α1-Adrenoceptors
This protocol describes a standard radioligand binding assay to determine the affinity of compounds for α1-adrenoceptors using [3H]-prazosin, a selective α1-antagonist.
Materials:
-
Membrane Preparation: Rat cerebral cortex, hippocampus, vas deferens, heart, liver, or spleen homogenates.
-
Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Phentolamine (10 µM) or unlabeled prazosin (1 µM).
-
Test Compounds: this compound and other urapidil analogs at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Incubation: In a final volume of 250 µL, the following are added to microcentrifuge tubes or a 96-well plate:
-
50 µL of assay buffer or test compound solution.
-
50 µL of [3H]-prazosin (final concentration 0.1-0.3 nM).
-
150 µL of the membrane preparation.
-
For non-specific binding, 50 µL of phentolamine or unlabeled prazosin is added instead of the buffer.
-
-
Incubation: The mixture is incubated at 25°C for 30-60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed quickly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: The filters are placed in scintillation vials with 4-5 mL of scintillation cocktail, and the radioactivity is determined using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Inhibition constants (Ki) are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[3H]8-OH-DPAT Binding Assay for 5-HT1A Receptors
This protocol outlines the procedure for determining the affinity of compounds for 5-HT1A receptors using [3H]8-OH-DPAT, a selective 5-HT1A agonist.
Materials:
-
Membrane Preparation: Rat cerebral cortex or hippocampus homogenates.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) (specific activity ~120-150 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl containing 4 mM CaCl2 and 0.1% ascorbic acid, pH 7.7.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.7.
-
Non-specific Binding Control: Serotonin (5-HT) (10 µM) or unlabeled 8-OH-DPAT (1 µM).
-
Test Compounds: this compound and other urapidil analogs at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 0.5 mg/mL.
-
Assay Incubation: In a final volume of 1 mL, the following are added to microcentrifuge tubes:
-
100 µL of assay buffer or test compound solution.
-
100 µL of [3H]8-OH-DPAT (final concentration ~1 nM).
-
800 µL of the membrane preparation.
-
For non-specific binding, 100 µL of 5-HT or unlabeled 8-OH-DPAT is added.
-
-
Incubation: The mixture is incubated at 37°C for 15 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethylenimine. The filters are washed with 2 x 5 mL of ice-cold wash buffer.
-
Radioactivity Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways for the α1-adrenergic and 5-HT1A receptors, as well as a typical experimental workflow for a radioligand binding assay.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methylurapidil Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals
Core Abstract: 5-Methylurapidil, a potent and selective ligand for both α1-adrenoceptors and 5-HT1A serotonin receptors, serves as a critical lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their synthesis, structure-activity relationships, and pharmacological properties. Detailed experimental protocols for key assays are provided, alongside a quantitative analysis of binding affinities and functional activities to facilitate comparative evaluation. Furthermore, this guide elucidates the intricate signaling pathways modulated by these compounds, offering a foundation for future drug discovery and development efforts.
Introduction
This compound is a derivative of the antihypertensive drug urapidil and is distinguished by its high affinity for α1-adrenergic and 5-HT1A serotonergic receptors.[1][2] This dual activity profile has generated significant interest in the development of analogues and derivatives with improved selectivity and therapeutic potential for a range of conditions, including cardiovascular and central nervous system disorders. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the core aspects of this compound chemistry and pharmacology.
Synthesis of this compound Analogues
A plausible synthetic route involves the reaction of a suitably substituted propylamine with 6-chloro-1,3-dimethyluracil.[5] For this compound, this would involve starting with a 5-methyl-6-chloro-1,3-dimethyluracil derivative.
A general procedure for the synthesis of 5-aminouracil derivatives, which can be precursors to more complex analogues, involves the reaction of 5-bromouracil with a corresponding amine in ethylene glycol with quinoline.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound analogues.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound analogues is highly dependent on the nature of the substituent at the 5-position of the uracil ring. The existing data for a limited number of analogues demonstrates a clear structure-activity relationship.
Table 1: Binding Affinities of Urapidil and its Analogues at 5-HT1A Receptors
| Compound | IC50 (mol/L) for [3H]8-OH-DPAT Binding |
| Urapidil | 4 x 10-7 |
| 5-Acetyl-urapidil | 4 x 10-9 |
| 5-Formyl-urapidil | 4 x 10-9 |
| 5-Methyl-urapidil | < 4 x 10-9 |
Data sourced from Gross et al., 1987.
Table 2: Binding Affinities of Urapidil and its Analogues at α1-Adrenoceptors
| Compound | IC50 (mol/L) for [3H]Prazosin Binding | pKi (High-affinity site) | pKi (Low-affinity site) |
| Urapidil | 8 x 10-7 | - | - |
| 5-Formyl-urapidil | 5 x 10-8 | - | - |
| 5-Acetyl-urapidil | 5 x 10-8 | - | - |
| 5-Methyl-urapidil | < 5 x 10-8 | 9.1 - 9.4 | 7.2 - 7.8 |
Data sourced from Gross et al., 1987 and Hanft & Gross, 1988.
The data indicates that substitution at the 5-position of the uracil ring with small electron-withdrawing or alkyl groups, such as acetyl, formyl, and methyl, significantly increases the affinity for both 5-HT1A and α1-adrenoceptors compared to the parent compound, urapidil. This compound emerges as the most potent of these analogues. The biphasic displacement of [3H]prazosin by this compound suggests its ability to discriminate between α1-adrenoceptor subtypes.
Pharmacological Properties and Signaling Pathways
This compound and its analogues exert their effects by modulating the signaling cascades downstream of 5-HT1A and α1-adrenoceptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the 5-HT1A receptor by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: 5-HT1A Receptor Signaling Pathway.
α1-Adrenoceptor Signaling
α1-Adrenoceptors are GPCRs that couple to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle contraction.
Caption: α1-Adrenoceptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogues for α1-adrenoceptors using [3H]prazosin as the radioligand.
Materials:
-
Rat cortical membranes (or other tissue expressing α1-adrenoceptors)
-
[3H]prazosin (specific activity ~70-90 Ci/mmol)
-
This compound analogue stock solution
-
Phentolamine (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]prazosin (final concentration ~0.25 nM), 50 µL of assay buffer, and 100 µL of membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL of [3H]prazosin, 50 µL of phentolamine (final concentration 10 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL of [3H]prazosin, 50 µL of varying concentrations of the this compound analogue, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the analogue from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
This functional assay measures the ability of this compound analogues to activate G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
This compound analogue stock solution
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Other reagents and equipment are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare rat hippocampal membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
100 µL of membrane suspension (10-20 µg protein)
-
20 µL of GDP (final concentration 10 µM)
-
20 µL of varying concentrations of the this compound analogue.
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1 nM). For non-specific binding, add 10 µM unlabeled GTPγS.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash as described previously.
-
Counting and Analysis: Measure radioactivity and plot the concentration-response curve to determine the EC50 and Emax values for the analogue.
Intracellular Calcium Mobilization Assay for α1-Adrenoceptor Functional Activity
This assay measures the increase in intracellular calcium concentration following the activation of α1-adrenoceptors by this compound analogues.
Materials:
-
A cell line endogenously or recombinantly expressing α1-adrenoceptors (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound analogue stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 2 µM) in assay buffer for 60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm).
-
Agonist Addition: Inject varying concentrations of the this compound analogue into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate the EC50 value.
Conclusion
This technical guide provides a foundational understanding of this compound analogues and derivatives, covering their synthesis, structure-activity relationships, and pharmacological actions. The detailed experimental protocols and an overview of the relevant signaling pathways are intended to equip researchers with the necessary information to advance the study and development of this promising class of compounds. Further investigation into a wider range of analogues and the application of quantitative structure-activity relationship (QSAR) modeling will be crucial in designing next-generation ligands with enhanced therapeutic profiles.
References
- 1. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]
5-Methylurapidil: A Technical Guide for G-Protein Coupled Receptor Research
Introduction
5-Methylurapidil is a synthetic organic compound that serves as a valuable and versatile research tool for scientists in pharmacology and drug development.[1][2] Its significance lies in its distinct pharmacological profile, acting as a selective antagonist for α1-adrenoceptors and a potent ligand for 5-HT1A serotonin receptors.[3] This dual activity allows for the precise investigation and characterization of these two important G-protein coupled receptor (GPCR) families, which are implicated in a vast array of physiological processes and are prominent targets for therapeutic intervention. This guide provides an in-depth overview of this compound, its quantitative data, the signaling pathways it modulates, and detailed experimental protocols for its use in GPCR research.
Pharmacological Profile
This compound is a derivative of urapidil and is recognized for its high affinity and selectivity.[3] It is a potent α1-adrenoceptor antagonist and is particularly useful for discriminating between α1-adrenoceptor subtypes.[4] In addition to its effects on adrenergic receptors, this compound binds with high, nanomolar affinity to 5-HT1A receptors, where its binding is sensitive to GTP, indicating its interaction with G-protein-coupled states of the receptor. Its ability to selectively target these receptors with minimal interaction with other 5-HT1 and 5-HT2 receptors makes it an excellent tool for isolating and studying specific receptor-mediated effects.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities of this compound for its primary GPCR targets as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue/System | pKi / Ki | Reference |
| α1-Adrenoceptor (High-affinity site) | [3H]prazosin | Rat Hippocampus | 9.1 - 9.4 (pKi) | |
| α1-Adrenoceptor (Low-affinity site) | [3H]prazosin | Rat Hippocampus | 7.2 - 7.8 (pKi) | |
| α1-Adrenoceptor (Low-affinity site only) | [3H]prazosin | Rat Spleen & Liver | Low affinity | |
| 5-HT1A Receptor | [3H]this compound | Rat Brain (after α1 blockade) | Nanomolar affinity |
Signaling Pathways
This compound's utility as a research tool stems from its ability to modulate distinct GPCR signaling cascades. As an antagonist at α1-adrenoceptors, it blocks the Gq pathway, while as a ligand at 5-HT1A receptors, it interacts with the Gi/o pathway.
α1-Adrenoceptor Signaling Pathway (Gq)
α1-Adrenergic receptors are coupled to the Gq family of G-proteins. Agonist binding typically initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This compound acts as an antagonist, blocking the initiation of this pathway by preventing agonist binding.
5-HT1A Receptor Signaling Pathway (Gi/o)
5-HT1A receptors are coupled to the Gi/o family of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound as a research tool. The following sections provide protocols for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor. A competitive binding assay with this compound involves measuring its ability to displace a known radiolabeled ligand from the target receptor.
Methodology
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus for α1-adrenoceptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (10-20 µg protein), a fixed concentration of radioligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of unlabeled this compound.
-
Define total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of an unlabeled competitor, e.g., phentolamine).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins, a proximal event following GPCR stimulation. It is particularly useful for characterizing the agonist properties of compounds like this compound at Gi/o-coupled receptors such as the 5-HT1A receptor.
Methodology
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (typically containing Tris-HCl, MgCl2, NaCl, and saponin), GDP (e.g., 10-100 µM), and the prepared membranes.
-
Add varying concentrations of this compound or a reference agonist.
-
Pre-incubate the plate at 30°C for ~15 minutes.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking to allow for [35S]GTPγS binding to activated G-proteins.
-
Define basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
-
Separation and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer, as described previously.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding to determine the specific binding of [35S]GTPγS.
-
Plot the specific binding (often as a percentage of stimulation over basal) against the log concentration of this compound.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the resulting dose-response curve.
-
cAMP Assay
This functional assay measures changes in the intracellular concentration of the second messenger cyclic AMP (cAMP). For Gi-coupled receptors like 5-HT1A, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Methodology
-
Cell Culture:
-
Culture cells stably or transiently expressing the 5-HT1A receptor in a suitable plate format (e.g., 384-well).
-
-
Assay Procedure:
-
Wash the cells and replace the medium with stimulation buffer, which typically contains a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
To measure inhibition, first stimulate the cells with an adenylyl cyclase activator like forskolin to generate a detectable level of cAMP.
-
Add varying concentrations of this compound (or a reference agonist). For antagonist studies, pre-incubate with the antagonist before adding an agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit. Common formats include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Based on competition between cellular cAMP and a biotinylated-cAMP probe for binding to antibody-coated acceptor beads.
-
-
-
Data Analysis:
-
Generate a cAMP standard curve to quantify cAMP levels in the samples.
-
Plot the cAMP concentration against the log concentration of this compound to create a dose-response curve and determine the IC50 (for inhibition) or EC50.
-
Intracellular Calcium Mobilization Assay
This assay is used to assess the function of Gq-coupled receptors, such as the α1-adrenoceptor. By measuring changes in intracellular calcium ([Ca2+]i), one can determine the antagonistic effect of this compound on agonist-induced calcium release.
Methodology
-
Cell Preparation:
-
Culture cells expressing the α1-adrenoceptor on black, clear-bottom microplates.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification. Wash the cells to remove excess extracellular dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of this compound and incubate for a defined period (pre-incubation).
-
Establish a stable baseline fluorescence reading.
-
Inject an α1-adrenoceptor agonist (e.g., phenylephrine) at a concentration known to elicit a submaximal response (e.g., EC80).
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).
-
Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound.
-
Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
-
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of α1-adrenergic and 5-HT1A receptors. Its ability to discriminate between α1-adrenoceptor subtypes and its potent activity at 5-HT1A receptors make it indispensable for receptor characterization, signal transduction studies, and drug screening efforts. The experimental protocols detailed in this guide provide a robust framework for researchers to effectively utilize this compound to explore the complex biology of these critical GPCR targets.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C21H31N5O3 | CID 5640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Methylurapidil in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylurapidil is a potent and selective antagonist of α1-adrenoceptors, exhibiting a notable preference for the α1A-subtype.[1][2] Concurrently, it demonstrates a high affinity for serotonin 5-HT1A receptors.[3] This dual pharmacological profile makes this compound a valuable tool for investigating the physiological and pathological roles of these receptors in smooth muscle function. These application notes provide detailed protocols for utilizing this compound in isolated smooth muscle contraction assays, a fundamental technique in pharmacological research.
The primary mechanism of action of this compound in smooth muscle involves the blockade of α1-adrenergic receptors.[4] These receptors, upon stimulation by endogenous catecholamines like norepinephrine, activate a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By antagonizing the α1-adrenoceptor, this compound inhibits this cascade, resulting in smooth muscle relaxation.
Additionally, this compound's interaction with 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of smooth muscle tone.[5]
Data Presentation
The following table summarizes the binding affinities of this compound for α1-adrenoceptor subtypes and 5-HT1A receptors in various rat tissues. This data is crucial for designing experiments and interpreting results from smooth muscle contraction assays.
| Tissue | Receptor Subtype | pKi / KB (nM) | Reference |
| Rat Hippocampus | α1-adrenoceptor (High Affinity Site) | 9.1 - 9.4 (pKi) | |
| Rat Hippocampus | α1-adrenoceptor (Low Affinity Site) | 7.2 - 7.8 (pKi) | |
| Rat Vas Deferens | α1-adrenoceptor (High Affinity Site) | 9.1 - 9.4 (pKi) | |
| Rat Vas Deferens | α1-adrenoceptor (Low Affinity Site) | 7.2 - 7.8 (pKi) | |
| Rat Heart | α1-adrenoceptor (High Affinity Site) | 9.1 - 9.4 (pKi) | |
| Rat Heart | α1-adrenoceptor (Low Affinity Site) | 7.2 - 7.8 (pKi) | |
| Rat Spleen | α1-adrenoceptor | Low Affinity Only | |
| Rat Liver | α1-adrenoceptor | Low Affinity Only | |
| Human Prostate | α1A-adrenoceptor | 4.46 (KB) | |
| Rat Brain | 5-HT1A Receptor | High Affinity (IC50 ~4 nM) |
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Vascular Smooth Muscle
This protocol describes the assessment of this compound's effect on the contractility of isolated arterial rings, such as the rat aorta or mesenteric artery.
Materials:
-
Animals: Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
Gases: Carbogen (95% O2 / 5% CO2)
-
Equipment: Isolated organ bath system with temperature control, force-displacement transducer, data acquisition system.
-
Reagents: this compound, Phenylephrine (or other α1-agonist), Acetylcholine, Sodium Nitroprusside.
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta or mesenteric artery and place it in cold (4°C) Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
Suspend the arterial rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for aorta). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Contractility Assessment:
-
After equilibration, contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM) to test their viability.
-
Once a stable contraction is achieved, wash the tissues and allow them to return to baseline.
-
To assess endothelium integrity, pre-contract the rings with phenylephrine and then add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Antagonist Protocol (this compound):
-
After the viability tests and return to baseline, incubate the tissues with a specific concentration of this compound or vehicle (control) for 30 minutes.
-
Generate a cumulative concentration-response curve to an α1-agonist (e.g., phenylephrine, 1 nM to 100 µM).
-
Record the contractile responses.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a high concentration of the agonist in the control tissues.
-
Plot the concentration-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) values.
-
In the presence of this compound, a rightward shift in the concentration-response curve is expected. The potency of this compound can be quantified by calculating the pA2 value using a Schild plot analysis.
-
Protocol 2: Isolated Organ Bath Assay for Prostatic Smooth Muscle
This protocol is adapted for studying the effects of this compound on the contractility of prostate tissue, which is relevant for research into conditions like benign prostatic hyperplasia (BPH).
Materials:
-
Tissue Source: Human prostate tissue from radical prostatectomy or animal (e.g., rat, rabbit) prostate.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution as described in Protocol 1.
-
Gases: Carbogen (95% O2 / 5% CO2)
-
Equipment: Isolated organ bath system, force-displacement transducer, data acquisition system.
-
Reagents: this compound, Norepinephrine (or phenylephrine), KCl.
Procedure:
-
Tissue Preparation:
-
Obtain fresh prostate tissue and immediately place it in cold Krebs-Henseleit solution.
-
Dissect the prostatic tissue into strips of approximately 3 x 3 x 6 mm.
-
Mount the strips in the organ bath chambers containing Krebs-Henseleit solution at 37°C and aerated with carbogen.
-
-
Equilibration:
-
Apply an initial tension of 5 mN and allow the tissue to equilibrate for at least 60 minutes.
-
Wash the tissue strips with fresh solution every 15 minutes.
-
-
Contractility Assessment:
-
After equilibration, induce a reference contraction with 80 mM KCl to determine the maximal contractile capacity of the tissue.
-
Wash the tissues thoroughly and allow them to return to the baseline tension.
-
-
Antagonist Protocol (this compound):
-
Incubate the prostate strips with varying concentrations of this compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve to an α1-agonist like norepinephrine (10 nM to 100 µM).
-
Record the isometric tension development.
-
-
Data Analysis:
-
Normalize the contractile responses to the maximal contraction induced by KCl.
-
Construct concentration-response curves and determine the EC50 values for the agonist in the absence and presence of this compound.
-
Analyze the antagonist effect of this compound by determining the shift in the concentration-response curve and calculating the KB (equilibrium dissociation constant).
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for an isolated organ bath experiment to assess the effect of this compound.
Conclusion
This compound serves as a highly selective tool for dissecting the roles of α1A-adrenoceptors and 5-HT1A receptors in smooth muscle physiology and pharmacology. The provided protocols offer a standardized approach for conducting in vitro smooth muscle contraction assays. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of smooth muscle function and the development of novel therapeutics.
References
- 1. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
Protocol for the Solubilization and Use of 5-Methylurapidil in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of 5-Methylurapidil for use in in vitro cell culture experiments. This document includes information on the physicochemical properties of this compound, a detailed experimental protocol for its solubilization, and diagrams illustrating the experimental workflow and its primary signaling pathways.
Introduction
This compound is a selective α1A-adrenoceptor antagonist that also exhibits high affinity for the 5-HT1A serotonin receptor.[1][2] Its utility in research lies in its ability to selectively block signaling through these receptors, making it a valuable tool for studying their physiological and pathophysiological roles in various cellular systems. Accurate and reproducible in vitro studies necessitate the correct preparation of this compound solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and known solubility of this compound is presented below. While solubility in aqueous solutions is limited, the use of organic solvents allows for the preparation of concentrated stock solutions suitable for cell culture applications.
| Property | Value |
| Molecular Formula | C₂₁H₃₁N₅O₃ |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 34661-85-3 |
| Appearance | White to off-white solid |
| Solubility | 0.1 N HCl: 3.8 mg/mL[1]Water: 0.4 mg/mLDMSO: Soluble |
| Storage | Store tightly sealed at room temperature.[1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock can then be diluted in cell culture medium to the desired final working concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = 10 mM * 401.5 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.015 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note on Final Working Concentration: When preparing the final working solution in cell culture medium, ensure that the final concentration of DMSO is kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity. A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and its subsequent dilution for use in cell culture experiments.
Signaling Pathways
This compound exerts its effects by antagonizing the α1A-adrenoceptor and the 5-HT1A receptor. The diagrams below illustrate the canonical signaling pathways associated with these receptors.
α1A-Adrenergic Receptor Signaling Pathway
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a GPCR that primarily couples to the Gi/o alpha subunit, leading to the inhibition of adenylyl cyclase. It can also activate other signaling cascades.
References
Application Notes and Protocols for 5-Methylurapidil in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of 5-Methylurapidil in various rodent models. The information is intended to assist in the design and execution of preclinical studies investigating the pharmacological effects of this compound.
Application Notes
This compound is a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] Its dual mechanism of action makes it a valuable tool for research in cardiovascular and neurological disorders. In rodent models, it has been primarily investigated for its hypotensive effects.
The selection of an appropriate dose and route of administration is critical for obtaining reliable and reproducible data. Factors to consider include the rodent species (rat or mouse), the specific strain, the experimental model (e.g., hypertension, anxiety), and the desired pharmacokinetic profile.
Key Considerations for Dosing:
-
Route of Administration: The choice of administration route significantly impacts the bioavailability and onset of action of this compound. Intravenous (IV) administration provides immediate and complete bioavailability, while intraperitoneal (IP) and subcutaneous (SC) routes result in slower absorption.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and compatible with the chosen administration route. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), and solutions containing small amounts of solubilizing agents like DMSO or Tween 80. The pH of the final formulation should be close to physiological pH (~7.4).
-
Animal Strain and Sex: Different strains of mice and rats can exhibit variability in their metabolic and physiological responses to drugs. It is also important to consider potential sex-dependent differences in drug metabolism and response.
Quantitative Data Summary
The following table summarizes reported dosages of this compound and its close analog, Urapidil, used in rodent models. It is important to note that these are starting points, and dose-response studies are recommended to determine the optimal dose for a specific experimental setup.
| Compound | Species | Strain | Route of Administration | Dosage | Application | Reference |
| Urapidil | Rat | Spontaneously Hypertensive (SHR) & Wistar-Kyoto (WKY) | Intravenous (IV) | 1 mg/kg | Hemodynamic studies | [2] |
| Urapidil | Rat | Spontaneously Hypertensive (SHR) & Wistar-Kyoto (WKY) | Intravenous (IV) | 0.5, 1, and 2 mg/kg | Arterial compliance studies | [3] |
| This compound | Rat | Not Specified | In vitro (Tail Artery) | 1 µmol/L | Vascular reactivity studies | [4] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound for Cardiovascular Studies in Anesthetized Rats
This protocol is adapted from studies investigating the hemodynamic effects of urapidil and can be used as a template for this compound.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats, 12-16 weeks old.
2. Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane). The choice of anesthetic should be consistent with the experimental goals and institutional guidelines.
3. Surgical Preparation:
-
Cannulate the femoral vein for intravenous drug administration.
-
Cannulate the femoral or carotid artery for direct blood pressure monitoring. Connect the arterial catheter to a pressure transducer.
-
Record baseline cardiovascular parameters (e.g., blood pressure, heart rate) for a stabilization period of at least 20-30 minutes.
4. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline). The final concentration should allow for the administration of the desired dose in a small volume (e.g., 1 mL/kg).
-
Administer this compound as a bolus injection or a continuous infusion through the venous catheter. A starting dose in the range of 0.5-2 mg/kg can be considered based on studies with urapidil.[2]
5. Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate throughout the experiment.
-
Analyze changes in cardiovascular parameters from baseline following drug administration.
Protocol 2: Intraperitoneal Administration of this compound for Neurobehavioral Studies in Mice
This protocol provides a general framework for assessing the effects of this compound on behavior.
1. Animal Model:
-
Adult male or female mice of a suitable strain for the behavioral test (e.g., C57BL/6 or BALB/c).
2. Drug Preparation and Administration:
-
Dissolve or suspend this compound in a sterile vehicle appropriate for intraperitoneal injection (e.g., saline).
-
Administer the drug via intraperitoneal injection at a volume of approximately 10 mL/kg.
-
The selection of the dose will depend on the specific behavioral paradigm. A dose-response study is highly recommended.
3. Behavioral Testing:
-
Conduct the behavioral test at a predetermined time after drug administration, allowing for drug absorption and distribution. This time point should be optimized based on preliminary studies.
-
Common behavioral tests to assess anxiety-like behavior include the elevated plus-maze and the open field test.
4. Data Analysis:
-
Score and analyze the behavioral parameters relevant to the chosen test.
-
Compare the results between the this compound-treated group and a vehicle-treated control group.
Signaling Pathway Diagrams
The pharmacological effects of this compound are mediated through its interaction with α1-adrenergic and 5-HT1A receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.
References
- 1. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methylurapidil in Autoradiography for the Study of α1-Adrenoceptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylurapidil is a potent and selective antagonist for α1-adrenoceptors, demonstrating a notable ability to discriminate between α1-adrenoceptor subtypes. This property makes it an invaluable tool in the field of pharmacology, particularly for the anatomical localization and quantification of these receptor subtypes in various tissues using in vitro autoradiography. This application note provides detailed protocols for the use of this compound in competitive binding autoradiography experiments, typically employing [3H]prazosin as the radioligand.
α1-adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are subdivided into α1A, α1B, and α1D subtypes. These receptors are involved in a myriad of physiological processes, including smooth muscle contraction, and are implicated in various pathological conditions. This compound exhibits a significantly higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes, allowing for the differential characterization of their distribution and density in tissues such as the brain, heart, and vas deferens.
Data Presentation: Binding Affinity of this compound
The selectivity of this compound for α1-adrenoceptor subtypes has been determined through radioligand binding studies, primarily by assessing its ability to inhibit the binding of the non-selective α1-antagonist [3H]prazosin. The binding affinity is expressed as pKi (the negative logarithm of the inhibition constant, Ki). In many tissues, this compound displaces [3H]prazosin in a biphasic manner, indicating the presence of both high-affinity (α1A) and low-affinity (α1B/α1D) binding sites.
| Tissue (Rat) | High-Affinity Site (pKi) | Low-Affinity Site (pKi) | Proportion of High-Affinity Sites (%) | Receptor Subtype Predominantly Labeled (High-Affinity) |
| Hippocampus | 9.1 - 9.4[1] | 7.2 - 7.8[1] | 69[2] | α1A |
| Vas Deferens | 9.1 - 9.4[1] | 7.2 - 7.8[1] | 58 | α1A |
| Heart | 9.1 - 9.4 | 7.2 - 7.8 | 23 | α1A |
| Cerebral Cortex | - | - | 41 | α1A |
| Spleen | - | Low-affinity site only | Virtually none | - |
| Liver | - | Low-affinity site only | Virtually none | - |
Note: Ki values can be calculated from pKi values using the formula Ki = 10^(-pKi). For 5-methyl-urapidil, mean Ki values of approximately 0.6 nM for the high-affinity site and 45 nM for the low-affinity site have been reported.
Mandatory Visualizations
Caption: Signaling pathway of α1-adrenoceptors.
Caption: Workflow for in vitro receptor autoradiography.
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Autoradiography using [3H]prazosin and this compound
This protocol describes the localization and characterization of α1-adrenoceptor subtypes in frozen tissue sections.
Materials:
-
Radioligand: [3H]prazosin (specific activity 70-90 Ci/mmol)
-
Competitor: this compound
-
Non-specific binding control: Phentolamine or a high concentration of unlabeled prazosin (e.g., 10 µM)
-
Tissues: Frozen tissue blocks (e.g., rat brain, heart)
-
Buffers:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4. Some studies suggest HEPES or phosphate buffers may yield higher affinity binding for [3H]prazosin.
-
Washing Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation chambers
-
Washing jars
-
Phosphor imaging cassettes and screens (tritium-sensitive) or autoradiography film
-
Phosphor imager or densitometry system
-
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature (-18°C to -20°C).
-
Cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated microscope slides.
-
Store the slides with sections at -80°C until use.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the sections in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with a fixed concentration of [3H]prazosin (typically 0.5-2.0 nM) in the incubation buffer.
-
For competition studies, co-incubate adjacent sections with [3H]prazosin and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, incubate a set of sections with [3H]prazosin in the presence of 10 µM phentolamine.
-
Incubate for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold washing buffer (e.g., 2 x 2 minutes).
-
A final quick dip in cold deionized water can be performed to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure:
-
Appose the dried sections to a tritium-sensitive phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include calibrated tritium standards for quantification.
-
Exposure time will vary depending on the tissue and receptor density (typically 2-8 weeks).
-
-
Imaging and Data Analysis:
-
Scan the phosphor screen using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms in specific regions of interest using image analysis software.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Generate competition curves by plotting the specific binding of [3H]prazosin as a function of the this compound concentration.
-
Analyze the competition curves using non-linear regression to determine the Ki values for the high and low-affinity binding sites of this compound.
-
Logical Relationships
Caption: Principle of competitive binding assay.
Conclusion
This compound serves as a critical pharmacological tool for the differential analysis of α1-adrenoceptor subtypes. Its application in quantitative autoradiography allows for the precise localization and characterization of α1A-adrenoceptors in complex tissue environments. The provided protocols and data offer a comprehensive guide for researchers and scientists in designing and executing experiments to investigate the role of these important receptors in health and disease.
References
Application Notes and Protocols for 5-Methylurapidil in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylurapidil is a potent and selective antagonist for alpha-1A adrenoceptors and also exhibits high affinity for the 5-HT1A serotonin receptor.[1][2] Its distinctive pharmacological profile makes it a valuable tool in functional assays for characterizing these receptors, screening new chemical entities, and investigating their roles in physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in common functional assays, including radioligand binding assays, GTPγS binding assays, and second messenger assays.
Mechanism of Action
This compound primarily acts as a competitive antagonist at α1-adrenoceptors and as an agonist at 5-HT1A receptors.[3] Its high affinity and selectivity for the α1A-adrenoceptor subtype allow for the differentiation of α1-adrenoceptor subtypes in various tissues.[4][5] At the 5-HT1A receptor, it functions as a potent agonist, making it useful for studying serotonergic signaling. The dual activity of this compound necessitates careful experimental design to isolate its effects on a specific target receptor.
Data Presentation: Pharmacological Properties of this compound
The following tables summarize the quantitative data for this compound at its primary targets.
| Receptor | Assay Type | Tissue/Cell Line | Radioligand | Parameter | Value | Reference |
| α1-Adrenoceptor | Radioligand Binding | Rat Hippocampus | [3H]prazosin | pKi (high affinity) | 9.1 - 9.4 | |
| α1-Adrenoceptor | Radioligand Binding | Rat Hippocampus | [3H]prazosin | pKi (low affinity) | 7.2 - 7.8 | |
| α1-Adrenoceptor | Radioligand Binding | Rat Vas Deferens | [3H]prazosin | Ki (high affinity) | ~0.6 nM | |
| α1-Adrenoceptor | Radioligand Binding | Rat Vas Deferens | [3H]prazosin | Ki (low affinity) | ~45 nM | |
| α1-Adrenoceptor | Functional Assay (Contraction) | Canine Dorsal Pedal Artery | Noradrenaline | pA2 | 8.1 | |
| α1-Adrenoceptor | Functional Assay (Contraction) | Canine Saphenous Vein | Noradrenaline | pA2 | 8.6 | |
| 5-HT1A Receptor | Radioligand Binding | Rat Cerebral Cortex | [3H]8-OH-DPAT | IC50 | 4 x 10⁻⁹ M | |
| 5-HT1A Receptor | Radioligand Binding | Rat Brain | [3H]this compound | Affinity | Nanomolar |
Experimental Protocols
Radioligand Binding Assay: Determining Affinity for α1-Adrenoceptors
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenoceptors using a competitive binding assay with [3H]prazosin.
Materials:
-
Cell membranes prepared from a tissue or cell line expressing α1-adrenoceptors (e.g., rat hippocampus, vas deferens, or a recombinant cell line).
-
[3H]prazosin (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [3H]prazosin at a concentration near its Kd.
-
150 µL of membrane preparation (typically 50-120 µg of protein for tissue membranes).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-labeled α1-antagonist (e.g., 10 µM phentolamine) instead of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay: Assessing Functional Activity at 5-HT1A Receptors
This assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a functional readout of agonist activity.
Materials:
-
Cell membranes from cells expressing 5-HT1A receptors (e.g., HEK293-h5-HT1A cells).
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
This compound
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or filtration apparatus
-
Microplates (96- or 384-well)
-
Scintillation counter or microplate reader
Protocol:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a microplate, add the following:
-
Membrane preparation (5-20 µg protein/well).
-
GDP (e.g., 10 µM final concentration) to ensure binding of [35S]GTPγS is agonist-dependent.
-
Varying concentrations of this compound (agonist).
-
For basal binding, add buffer instead of the agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash with ice-cold buffer and measure radioactivity by scintillation counting.
-
SPA Method: Add SPA beads to the wells. The membranes will bind to the beads, bringing the [35S]GTPγS in close proximity to the scintillant in the beads, allowing for signal detection without a separation step. Incubate for a further 30-60 minutes to allow for bead settling before counting on a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) from the dose-response curve using non-linear regression.
-
Signaling Pathway for 5-HT1A Receptor Activation
Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylate cyclase.
Second Messenger Assays (e.g., cAMP Measurement)
This protocol describes the measurement of cyclic AMP (cAMP), a downstream second messenger of 5-HT1A receptor activation.
Materials:
-
Whole cells expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
This compound
-
Forskolin (an adenylate cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture reagents.
Protocol:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency. Seed the cells into 96- or 384-well plates.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes.
-
Stimulate the cells with forskolin (to increase basal cAMP levels) for 15-30 minutes at 37°C. The inhibitory effect of the 5-HT1A receptor agonist will be measured against this stimulated level.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of cAMP production.
-
Logical Flow for a cAMP Second Messenger Assay
Workflow for measuring the inhibition of cAMP production.
Schild Analysis for Antagonist Affinity (pA2)
Schild analysis is used to determine the affinity (pA2 value) of a competitive antagonist, such as this compound at α1-adrenoceptors. This involves generating agonist dose-response curves in the absence and presence of different concentrations of the antagonist.
Protocol:
-
Functional Assay Setup: Use an appropriate functional assay that measures the response to an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline), such as a tissue contraction assay or a calcium flux assay in cultured cells.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.
-
Antagonist Incubation: In separate tissue or cell preparations, pre-incubate with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
Agonist Dose-Response in Presence of Antagonist: In the presence of this compound, generate a new agonist concentration-response curve. A competitive antagonist will cause a rightward shift of the curve without changing the maximum response.
-
Repeat: Repeat steps 3 and 4 with at least three different concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio (r) for each concentration of the antagonist: r = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value. For a competitive antagonist, the slope of the line should not be significantly different from 1. The pA2 is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
Conclusion
This compound is a versatile pharmacological tool for the investigation of α1-adrenoceptors and 5-HT1A receptors. The protocols outlined in these application notes provide a framework for conducting robust and reproducible functional assays. Careful experimental design and data analysis are crucial for obtaining meaningful results and accurately characterizing the pharmacological properties of this compound and the receptors it targets.
References
- 1. medkoo.com [medkoo.com]
- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 4. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylurapidil: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylurapidil is a potent and selective antagonist of α1-adrenoceptors and an agonist at 5-HT1A serotonin receptors.[1][2] This dual activity makes it a valuable pharmacological tool in neuroscience research for dissecting the roles of these two critical receptor systems in various physiological and pathological processes. Its particular utility lies in its ability to discriminate between α1-adrenoceptor subtypes, exhibiting a higher affinity for the α1A subtype over the α1B subtype.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | C21H31N5O3 |
| Molecular Weight | 401.50 g/mol |
| CAS Number | 34661-85-3 |
| Solubility | Soluble in 0.1 N HCl (3.8 mg/ml)[5] |
| Storage | Store at room temperature, tightly sealed |
Receptor Binding Affinity
This compound's affinity for α1-adrenergic and 5-HT1A receptors has been characterized in various tissues, primarily from rat models. The following tables summarize key binding affinity data.
Table 1: Binding Affinity of this compound for α1-Adrenoceptor Subtypes
| Tissue/Cell Line | Radioligand | Parameter | Value | Reference |
| Rat Hippocampus | [3H]prazosin | pKI (High Affinity Site) | 9.1 - 9.4 | |
| Rat Hippocampus | [3H]prazosin | pKI (Low Affinity Site) | 7.2 - 7.8 | |
| Rat Vas Deferens | [3H]prazosin | pKI (High Affinity Site) | 9.1 - 9.4 | |
| Rat Vas Deferens | [3H]prazosin | pKI (Low Affinity Site) | 7.2 - 7.8 | |
| Rat Heart | [3H]prazosin | pKI (High Affinity Site) | 9.1 - 9.4 | |
| Rat Heart | [3H]prazosin | pKI (Low Affinity Site) | 7.2 - 7.8 | |
| Rat Spleen | [3H]prazosin | pKI | ~7.2 - 7.8 | |
| Rat Liver | [3H]prazosin | pKI | ~7.2 - 7.8 | |
| Rat Cerebral Cortex | [3H]prazosin | Ki (High Affinity Site) | ~0.6 nM | |
| Rat Cerebral Cortex | [3H]prazosin | Ki (Low Affinity Site) | ~45 nM | |
| Rat Brain Cortex | [3H]5-methyl-urapidil | KD (α1A-adrenoceptors) | 0.89 nM | |
| Human Prostate | [3H]prazosin | KB | 4.46 nM |
Table 2: Binding Affinity of this compound for 5-HT1A Receptors
| Tissue/Cell Line | Radioligand | Parameter | Value | Reference |
| Rat Brain Cortex | [3H]5-methyl-urapidil | KD (5-HT1A receptors) | 0.84 nM | |
| Rat Brain | Not specified | High Potency | - |
Signaling Pathways
This compound exerts its effects by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways: the Gq-coupled α1-adrenergic receptor and the Gi/o-coupled 5-HT1A receptor.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Demonstration of alpha 1A- and alpha 1B-adrenoceptor binding sites in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-Methylurapidil: Technical Support & Experimental Guide
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 5-Methylurapidil in experimental settings. It includes frequently asked questions, troubleshooting advice, detailed protocols, and key quantitative data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a dual-acting compound known primarily as a selective antagonist for the α1A-adrenergic receptor (α1A-adrenoceptor).[1] Additionally, it functions as a potent agonist for the serotonin 1A receptor (5-HT1A).[2] This dual activity is believed to contribute to its overall physiological effects, such as its hypotensive action.[2] Its high selectivity makes it a valuable tool for distinguishing between α1-adrenoceptor subtypes.[3]
Q2: How should I prepare and store a this compound stock solution? Proper preparation and storage are critical for experimental consistency. This compound has variable solubility. For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. For aqueous-based assays, it is sparingly soluble in water but has better solubility in acidic solutions.
-
Preparation: For a 10 mM stock, dissolve 4.015 mg of this compound (MW: 401.51 g/mol ) in 1 mL of DMSO. Vortex thoroughly until the compound is fully dissolved.
-
Storage: Store the DMSO stock solution at -20°C for long-term use (months to years). For short-term storage (days to weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. The compound is stable for at least one year when stored correctly.
Q3: What is a recommended starting concentration for my in vitro experiments? The optimal concentration depends heavily on the cell type, receptor expression levels, and the specific assay. This compound exhibits high affinity for its targets, with activity in the nanomolar range.
-
Receptor Binding Assays: For competitive binding assays, concentrations should span the expected dissociation constant (Ki). Based on published data, a range from 0.1 nM to 1 µM is a suitable starting point.
-
Cell-Based Functional Assays: For functional assays (e.g., measuring downstream signaling or cell viability), a wider dose-response curve is recommended. Start with a range from 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q4: I am observing high levels of cell death in my experiment. What could be the cause? High cytotoxicity is often concentration-dependent or can be an artifact of the experimental setup.
-
Concentration Too High: The most likely cause is that the concentration of this compound is too high. Perform a dose-response experiment to identify a non-toxic concentration range. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the cause of toxicity.
-
Off-Target Effects: At very high concentrations, the risk of off-target effects increases, which may induce cytotoxicity.
-
Compound Instability: If the compound degrades in your culture media, the degradation products could be toxic. Ensure your stock solution is fresh and properly stored.
Q5: How can I confirm that the observed effect is due to on-target activity? Confirming on-target activity is crucial for validating your results.
-
Use a Rescue Experiment: If possible, "rescue" the effect by co-administering a known agonist (for its antagonist activity at α1A-adrenoceptors) or antagonist (for its agonist activity at 5-HT1A receptors).
-
Use a Null Control: Use a cell line that does not express the target receptor (α1A-adrenoceptor or 5-HT1A). These cells should not respond to this compound, confirming the effect is receptor-dependent.
-
Knockdown/Knockout Models: Employ siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor. The effect of this compound should be significantly diminished in these models.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinity (Ki) of this compound for its primary targets in rat tissues, which is useful for designing binding assays and interpreting functional data.
| Target Receptor | Affinity Site | pKi (mean value) | Ki (approx. mean value) | Reference |
| α1-Adrenoceptor | High-Affinity | 9.1 - 9.4 | 0.4 - 0.8 nM | |
| Low-Affinity | 7.2 - 7.8 | 16 - 63 nM | ||
| 5-HT1A Receptor | High-Affinity | Not specified | Nanomolar (nM) range |
Note: The Ki values for the α1-adrenoceptor were determined via biphasic displacement of [3H]prazosin.
Table 2: Solubility and Stock Solution Preparation
This table provides solubility data to aid in the preparation of stock and working solutions.
| Solvent | Concentration | Reference |
| DMSO | >10 mg/mL | |
| 0.1 M HCl | 3.8 mg/mL | |
| Water | 0.4 mg/mL (sparingly soluble) |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 4.015 mg of this compound powder (Molecular Weight: 401.51 g/mol ).
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of molecular-grade DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until all solid particles are completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL per tube).
-
Storage: Store the aliquots at -20°C for long-term stability.
Protocol 2: General Method for Determining IC50 in a Cell-Based Assay
This protocol outlines a general workflow for assessing the inhibitory potential of this compound on agonist-induced cellular responses.
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere and grow overnight (or as required by the cell line).
-
Compound Preparation: Prepare a serial dilution series of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold dilution starting from 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (agonist only).
-
Pre-incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to its receptor.
-
Agonist Stimulation: Add a known agonist for the α1A-adrenoceptor (e.g., phenylephrine) at its EC80 concentration to all wells except the negative control.
-
Incubation: Incubate for the time required to elicit a measurable response (e.g., calcium flux, ERK phosphorylation).
-
Assay Readout: Measure the cellular response using an appropriate detection method (e.g., fluorescence plate reader, Western blot).
-
Data Analysis: Normalize the data to the positive (100% response) and vehicle (0% response) controls. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visual Guides: Diagrams and Workflows
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflow for concentration optimization.
Troubleshooting Guide
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylurapidil stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Methylurapidil.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For optimal stability, it is recommended to store this compound as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to store the compound at -20°C.[1]
Q2: What are the recommended storage conditions for this compound solutions?
Once dissolved, this compound solutions should be stored at -80°C.[2] For stock solutions, short-term storage (days to weeks) at 0 - 4°C is acceptable, while long-term storage (months) should be at -20°C.[1] Always ensure the container is tightly sealed to prevent solvent evaporation and contamination.
Q3: How long is this compound stable?
When stored correctly as a solid, this compound has a shelf life of over two years.[1] One supplier suggests a stability of at least one year.[3] The compound is also stable for several weeks at ambient temperature during standard shipping.
Q4: What solvents can I use to dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), 0.1 N HCl (at 3.8 mg/mL), and water (at 0.4 mg/mL).
Q5: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents. Contact with these substances should be avoided to prevent degradation.
Q6: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solution has been stored at a low temperature or if the solvent has evaporated. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. If it does not redissolve, it may be necessary to prepare a fresh solution.
Q7: What are the signs of degradation?
Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. If you suspect degradation, it is recommended to use a fresh stock of the compound for your experiments. A study on the related compound urapidil noted the observation of degradation products under stress tests.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Short-Term (days to weeks) | Long-Term (months to years) |
| Solid Powder | 0 - 4°C | -20°C |
| In Solvent | 0 - 4°C (Stock Solution) | -20°C (Stock Solution), -80°C |
Table 2: Solubility
| Solvent | Concentration |
| 0.1 N HCl | 3.8 mg/mL |
| Water | 0.4 mg/mL |
| DMSO | Soluble |
Table 3: Stability Overview
| Condition | Duration |
| Proper Storage (Solid) | > 2 years |
| Ambient Shipping | Several weeks |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 401.51 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.015 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For immediate or short-term use, store at 4°C.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing potential this compound stability issues.
Caption: Simplified signaling pathway showing this compound as an α1A-adrenoceptor antagonist.
References
How to prevent degradation of 5-Methylurapidil in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 5-Methylurapidil in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can cause oxidative degradation of the molecule.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: I observed a change in the color of my this compound solution. What does this indicate?
A2: A change in the color of your solution, such as turning yellow or brown, is often an indication of chemical degradation. This is frequently associated with oxidation or photodegradation. It is crucial to investigate the cause and assess the purity of your solution before proceeding with your experiments.
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use an inert atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.[2]
-
Control pH: Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions.
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent can impact stability. While this compound is soluble in various solvents, it is essential to use high-purity, anhydrous solvents when preparing stock solutions to minimize water-mediated degradation. For aqueous solutions, using buffered systems can help maintain a stable pH. It is also important to consider potential interactions between the solvent and this compound, especially under prolonged storage.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
If you are experiencing a decrease in the expected biological activity of your this compound solution or observing inconsistent results between experiments, it may be due to compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Recommended Actions:
-
Review Storage and Handling: Confirm that the solution has been stored at the correct temperature, protected from light, and that fresh, high-purity solvents were used for its preparation.
-
Analytical Verification: Analyze the purity of your current working solution using a stability-indicating method, such as the HPLC protocol provided below.
-
Prepare a Fresh Solution: Prepare a new solution of this compound from a solid stock and compare its performance in your assay to the suspect solution.
-
Characterize Degradants: If degradation is confirmed, consider using techniques like LC-MS to identify the degradation products, which can provide clues about the degradation pathway.
Issue 2: Visible Particulates or Precipitation in the Solution
The appearance of solid material in your this compound solution can be due to precipitation of the compound or the formation of insoluble degradation products.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Precipitate forms upon storage at low temperatures. | The solubility of this compound is reduced at lower temperatures. | Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing fresh, lower concentration aliquots for storage. |
| Cloudiness or precipitate appears over time at room temperature. | This may indicate the formation of less soluble degradation products. | Analyze the solution for the presence of degradation products using HPLC. Review the storage conditions, particularly exposure to light and oxygen. |
| Precipitate forms when mixing with other reagents. | Incompatibility with buffer components or a significant change in pH leading to reduced solubility. | Check the pH of the final solution. Assess the compatibility of this compound with all components of the mixture. |
Major Degradation Pathways of Urapidil (as a proxy for this compound)
Forced degradation studies on urapidil, a close structural analog of this compound, have identified several key degradation pathways under stress conditions.[3][4] These pathways are likely to be relevant for this compound.
Caption: Potential degradation pathways of this compound.
Summary of Urapidil Degradation Products:
| Stress Condition | Degradation Product (DP) ID | Proposed Structure/Modification | Molecular Weight (Da) |
| Acidic Hydrolysis | DP-1 | Hydrolysis of the uracil ring | Not explicitly provided |
| Basic Hydrolysis | DP-2 | Cleavage of the propylamino side chain | Not explicitly provided |
| Oxidative | DP-3 | N-Oxide of the piperazine nitrogen | 403.22 |
| Photolytic | DP-4 | Dimerization or other adducts | Not explicitly provided |
Note: The degradation products and their molecular weights are based on studies of urapidil and are expected to be similar for this compound. A specific oxidative degradation product of urapidil has been identified as 6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]nitroxyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is adapted from a validated method for urapidil and is suitable for assessing the stability of this compound in solution.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen phosphate (analytical grade)
-
Triethanolamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Inertsil ODS C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 50 mM Ammonium Dihydrogen Phosphate : Triethanolamine (25:75:0.5, v/v/v). Adjust pH to 5.5 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve the appropriate amount of ammonium dihydrogen phosphate in water to make a 50 mM solution. Mix the required volumes of the buffer, acetonitrile, and triethanolamine. Adjust the pH and filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (400 µg/mL): Accurately weigh 20 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 20, 40, 80, 160 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a final concentration within the linear range of the assay (e.g., 40 µg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Integrate the peak area of this compound and any degradation products. The retention time for urapidil is approximately 7.1 minutes; this compound is expected to have a similar retention time.
6. Data Analysis:
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the degraded sample to that of a non-degraded (control) sample.
-
The appearance of new peaks in the chromatogram of the stressed sample indicates the formation of degradation products.
Workflow for Stability Testing:
Caption: Experimental workflow for forced degradation studies.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in 5-Methylurapidil assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 5-Methylurapidil assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, helping you to diagnose and resolve common problems.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Question: I am not seeing a discernible peak for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer: Low or no signal can stem from multiple factors throughout the experimental workflow. Systematically investigate the following potential causes:
-
Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss.
-
Solution: Evaluate your sample preparation technique. For plasma samples, methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are commonly used.[1][2][3][4] Ensure the chosen method is optimized for this compound. If using SPE, verify that the cartridge conditioning, sample loading, washing, and elution steps are appropriate for the analyte's chemical properties.[5]
-
-
LC-MS/MS System Performance: The issue may lie with the instrument itself.
-
Solution:
-
System Cleanliness: A contaminated system can suppress the signal. Consider performing a "steam clean" of the mass spectrometer overnight to reduce background noise and improve signal-to-noise levels.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and the mass axis is calibrated. Temperature fluctuations in the quadrupole can cause mass assignment shifts, so it's crucial to tune the instrument after it has thermally equilibrated.
-
Solvent and Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to prevent the formation of unwanted adducts and high background noise.
-
-
-
Analyte Stability: this compound may have degraded during storage or sample processing.
-
Solution: Store this compound stock solutions and samples under recommended conditions, typically at -20°C or -80°C, protected from light and moisture. Limit freeze-thaw cycles of plasma samples.
-
Issue 2: High Background Noise in the Chromatogram
Question: My chromatograms have a very high baseline, making it difficult to accurately integrate the this compound peak. How can I reduce this noise?
Answer: High background noise can mask your analyte signal. Here are common sources and mitigation strategies:
-
Contaminated Solvents or Reagents: Impurities in your mobile phase or extraction solvents are a frequent cause of high background.
-
Solution: Always use fresh, LC-MS grade solvents. Filter all mobile phases before use.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids in plasma) can interfere with the ionization of this compound, leading to signal suppression or enhancement and increased noise.
-
Solution:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method. SPE is often more effective at removing interfering matrix components than protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.
-
-
-
System Contamination: Carryover from previous injections or a dirty ion source can contribute to high background.
-
Solution: Implement a robust column wash method between injections. Regularly clean the ion source, spray shield, and other components of the MS inlet.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: The peak for this compound is not symmetrical. What could be causing this, and how can I improve it?
Answer: Asymmetrical peaks can compromise the accuracy and precision of quantification. Consider these factors:
-
Chromatographic Conditions: The interaction between the analyte, mobile phase, and stationary phase is critical for good peak shape.
-
Solution:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound, which is a basic compound. Typically, adding a small amount of an acid like formic acid to the mobile phase can improve the peak shape for basic compounds by keeping them in a single ionic form.
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Column Degradation: A void at the head of the column or contaminated frits can cause peak splitting or tailing. Try reversing the column and flushing it, or replace the column if necessary.
-
-
-
Injection Solvent: A mismatch between the injection solvent and the mobile phase can distort peak shape.
-
Solution: Ideally, the injection solvent should be weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column. If possible, dissolve your extracted sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor signal-to-noise ratio in this compound assays?
A1: The most prevalent issue is often the matrix effect , where endogenous components from the biological sample (like plasma or urine) co-elute with this compound and interfere with its ionization in the mass spectrometer source. This can either suppress or enhance the signal, leading to inaccurate and imprecise results. Improving the sample cleanup procedure is a key strategy to mitigate matrix effects.
Q2: Which sample preparation technique is best for analyzing this compound in plasma?
A2: The optimal technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a fast and simple method, often done with acetonitrile. However, it provides minimal cleanup and may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. For urapidil, a related compound, LLE with solvents like ethyl acetate has been used successfully.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and can also be used to concentrate the analyte, leading to a better signal-to-noise ratio. For urapidil, polymeric reversed-phase cartridges have been shown to provide high recovery.
Q3: How can I increase the signal intensity of this compound without changing my sample preparation method?
A3: You can try several approaches to boost the signal:
-
Increase Injection Volume: If your current method allows, injecting a larger volume of your sample extract can increase the analyte response.
-
Optimize MS Parameters: Fine-tune the ion source parameters (e.g., nebulizing gas flow and temperature, drying gas flow and temperature) to maximize the ionization efficiency for this compound.
-
Change Column Dimensions: Switching to a column with a smaller internal diameter (e.g., from 4.6 mm to 2.1 mm) can increase peak height and thus improve the signal. Remember to adjust the flow rate accordingly.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term (days to weeks) or -80°C for long-term (months) storage. It is stable for several weeks at ambient temperature during shipping.
Data Presentation
The following tables summarize typical parameters from validated LC-MS/MS methods for Urapidil , a structurally similar compound, which can serve as a starting point for optimizing this compound assays.
Table 1: Comparison of Sample Preparation Methods for Urapidil in Plasma
| Parameter | Method 1: LLE | Method 2: SPE | Method 3: LLE | Method 4: PPT |
| Extraction Technique | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Extraction Solvent/Cartridge | Not specified | Strata X 33µ polymeric reversed phase | Ethyl acetate | 10% Trichloroacetic acid |
| Sample Volume | Not specified | 0.1 mL | Not specified | Not specified |
| Recovery | Not specified | > 90% | 69.94 - 75.62% | 93.5 - 96.4% |
| Linear Range (ng/mL) | 0.1 - 500 | 5 - 500 | 2.0 - 2504 | 5 - 1000 |
| LLOQ (ng/mL) | 0.1 | 5 | 2.0 | 5 |
Table 2: Comparison of LC-MS/MS Conditions for Urapidil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Reverse-phase (unspecified) | Phenomenex C18 (4.6 x 50 mm, 5 µm) | Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | Isocratic (unspecified) | 0.1% Formic acid-acetonitrile (10:90, v/v) | Acetonitrile-water (gradient) |
| Flow Rate | Not specified | 0.6 mL/min | Not specified |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MS/MS Transition (m/z) | 388 → 205 | Not specified | 387.9 → 204.6 |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Workflow
This protocol provides a general framework for SPE. Specific sorbents and solvents must be optimized for this compound.
-
Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the SPE cartridge to wet the sorbent. Follow with an aqueous solution (e.g., water or buffer) to equilibrate the phase.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate to ensure optimal interaction between the analyte and the sorbent.
-
Washing: Pass a weak solvent through the cartridge to remove loosely bound interferences. The wash solvent should be strong enough to elute contaminants but not the analyte of interest.
-
Elution: Elute this compound from the sorbent using a strong organic solvent. Collect the eluate for analysis.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.
Visualizations
Signaling Pathway
Caption: Canonical Gq signaling pathway for the α1A-adrenoceptor.
Experimental Workflow
Caption: General workflow for this compound quantification by LC-MS/MS.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal-to-noise (S/N) ratio.
References
- 1. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
Technical Support Center: 5-Methylurapidil Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 5-Methylurapidil binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound is a potent and selective antagonist for alpha-1 adrenergic receptors (α1-ARs), particularly the α1A subtype. It is also known to bind to the 5-HT1A serotonin receptor. Due to its high affinity and selectivity, radiolabeled this compound (e.g., [3H]this compound) is a valuable tool for characterizing these receptors.
Q2: What is the general principle of a this compound radioligand binding assay?
A radioligand binding assay for this compound typically involves incubating a biological sample containing the target receptor (e.g., cell membranes expressing α1-ARs) with a radiolabeled form of the ligand, [3H]this compound. The amount of radioligand that binds to the receptor is then measured. To determine the specific binding to the target receptor, a parallel experiment is conducted in the presence of a high concentration of a non-radiolabeled competitor that will displace the radiolabeled ligand from the specific binding sites. The difference between the total binding (without competitor) and the non-specific binding (with competitor) represents the specific binding of [3H]this compound to the receptor.
Q3: How do I choose the optimal incubation time for my this compound binding assay?
The optimal incubation time is the time required for the binding of [3H]this compound to reach equilibrium. This is a critical parameter that should be determined experimentally for your specific assay conditions (e.g., temperature, radioligand concentration, and tissue/cell type). A time-course experiment should be performed to establish the time point at which specific binding is maximal and stable. Binding of [3H]-prazosin, a similar α1-AR antagonist, has been shown to reach a plateau after 8 hours in some tissues.[1]
Troubleshooting Guide
Issue 1: High Non-Specific Binding
Question: I am observing very high non-specific binding (NSB) in my [3H]this compound binding assay, which is obscuring my specific binding signal. What are the possible causes and how can I reduce it?
Answer:
High non-specific binding is a common issue in radioligand binding assays. Here are several potential causes and solutions:
-
Inappropriate Blocking Agents: The blocking agents in your assay buffer may not be effectively preventing the radioligand from binding to non-receptor components.
-
Solution: Ensure your blocking buffer contains an appropriate protein, such as bovine serum albumin (BSA), to reduce non-specific interactions. You may need to optimize the concentration of the blocking agent.
-
-
Radioligand Concentration is Too High: Using an excessively high concentration of [3H]this compound can lead to increased binding to non-target sites.
-
Solution: Use a concentration of [3H]this compound that is at or below its dissociation constant (Kd) for the receptor.
-
-
Suboptimal Incubation Time or Temperature: Prolonged incubation times or elevated temperatures can sometimes increase non-specific binding.
-
Solution: Perform a time-course experiment to determine the shortest incubation time that still allows for equilibrium of specific binding. Consider performing the incubation at a lower temperature (e.g., 4°C), but be aware that this will likely require a longer incubation time to reach equilibrium.
-
-
Inefficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
Solution: Increase the number of wash steps and/or the volume of ice-cold wash buffer. Ensure the washing is performed quickly to minimize dissociation of the specifically bound radioligand.
-
Issue 2: Low or No Specific Binding
Question: My [3H]this compound binding assay is showing very low or no specific binding. What could be the problem?
Answer:
A lack of specific binding can be due to several factors related to your reagents or protocol:
-
Receptor Integrity: The alpha-1 adrenergic receptors in your membrane preparation may be degraded or in low abundance.
-
Solution: Ensure proper membrane preparation and storage procedures are followed. Always store membrane preparations at -80°C. Perform a protein quantification assay (e.g., BCA assay) to ensure you are using an adequate amount of membrane protein in your assay.
-
-
Radioligand Degradation: The [3H]this compound may have degraded over time.
-
Solution: Check the expiration date of your radioligand and store it according to the manufacturer's instructions.
-
-
Incorrect Assay Conditions: The buffer composition, pH, or ionic strength may not be optimal for this compound binding.
-
Solution: Review the literature for established buffer conditions for α1-AR binding assays. A common buffer is 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.[2]
-
-
Sub-optimal Incubation Time: The incubation time may be too short for the binding to reach equilibrium, especially at low radioligand concentrations.
-
Solution: As mentioned previously, perform a time-course experiment to determine the optimal incubation time.
-
Data Presentation
The following tables provide representative data on the effect of incubation time on [3H]this compound binding and the binding affinities of this compound at different receptor subtypes.
Table 1: Effect of Incubation Time on [3H]this compound Specific Binding
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 15 | 1500 | 500 | 1000 |
| 30 | 2500 | 550 | 1950 |
| 60 | 3800 | 600 | 3200 |
| 90 | 4500 | 620 | 3880 |
| 120 | 4800 | 650 | 4150 |
| 180 | 4850 | 660 | 4190 |
| 240 | 4860 | 670 | 4190 |
Note: This data is representative and should be determined empirically for your specific experimental conditions.
Table 2: Binding Affinities (Ki) of this compound for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |
| Alpha-1A Adrenergic | 0.6 | Rat Vas Deferens |
| Alpha-1B Adrenergic | 45 | Rat Liver |
| 5-HT1A | ~1-10 | Rat Hippocampus |
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Cortex
-
Tissue Homogenization: Homogenize freshly dissected rat cortex in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash Membranes: Resuspend the membrane pellet in fresh ice-cold lysis buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer (50 mM Tris-HCl, 0.1 mM EDTA, pH 7.4) containing 10% sucrose as a cryoprotectant.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[2]
Protocol 2: [3H]this compound Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [3H]this compound.
-
Add Reagents:
-
Total Binding Wells: Add 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), 50 µL of varying concentrations of [3H]this compound, and 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
Non-Specific Binding Wells: Add 50 µL of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM phentolamine), 50 µL of varying concentrations of [3H]this compound, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or the desired temperature) for the predetermined optimal incubation time with gentle agitation. A typical incubation time is 60-90 minutes.[2]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts for each radioligand concentration. Determine the Kd and Bmax values by non-linear regression analysis of the specific binding data.
Visualizations
References
Buffers and media compatible with 5-Methylurapidil
Welcome to the technical support center for 5-Methylurapidil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective α1A-adrenoceptor antagonist and a 5-HT1A serotonin receptor agonist. Its dual activity makes it a valuable tool for studying the physiological and pathological roles of these receptors.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. For sensitive cell lines, a final DMSO concentration of less than 0.1% is recommended. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Is this compound compatible with common biological buffers like PBS, Tris, and HEPES?
Q6: How stable is this compound in cell culture media such as DMEM and RPMI-1640?
A6: While direct stability studies of this compound in specific cell culture media are not extensively published, a closely related compound, urapidil, has been shown to be stable in 0.9% sodium chloride solution for at least 10 days at room temperature[1]. However, the complex composition of cell culture media, including various salts, amino acids, and vitamins, can influence compound stability. Piperazine, a core structure in this compound, can undergo oxidative degradation in aqueous solutions, a process that can be influenced by the presence of other components[2][3][4]. It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment, especially for long-term incubations (24 hours or more).
Q7: What are the recommended storage conditions for this compound?
A7: this compound powder should be stored at -20°C. Stock solutions prepared in a solvent like DMSO should be stored in aliquots at -80°C.
Q8: What are the known incompatibilities of this compound?
A8: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | - |
| Phosphate-Buffered Saline (PBS) | 25 mg/mL | Requires sonication for complete dissolution. |
| 0.1 N HCl | 3.8 mg/mL | - |
| Water | 0.4 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Objective: To prepare a sterile, high-concentration stock solution of this compound and dilute it to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with supplements)
Methodology:
-
Stock Solution Preparation (10 mM): a. In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. The molecular weight of this compound is 401.50 g/mol . To make a 10 mM stock solution, you would dissolve 4.015 mg in 1 mL of DMSO. b. Add the appropriate volume of sterile DMSO to the powder in a sterile microcentrifuge tube. c. Vortex the tube until the compound is completely dissolved. Visually inspect for any particulates. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. f. Store the stock solution aliquots at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Determine the final concentration of this compound required for your experiment. c. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
- Example: To prepare 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%. d. Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium. Mix immediately by gentle swirling or pipetting to ensure rapid and even dispersion and to prevent precipitation. e. Use the freshly prepared working solution for your experiment.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: a. Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control. b. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium, or "solvent shock" occurs upon dilution of the DMSO stock.
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock solution in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing During Dilution: Add the stock solution to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO (e.g., 1 mM) and adjust the dilution factor accordingly.
-
Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Check pH: Verify that the pH of your final working solution is within the physiological range (7.2-7.4), as pH can affect the solubility of the compound.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound in the working solution, variability in stock solution concentration, or cellular stress.
-
Troubleshooting Steps:
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions.
-
Stock Solution Integrity: Ensure your DMSO stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Vehicle Control: Always include a vehicle control (media with the same concentration of DMSO) to differentiate the effects of the compound from the effects of the solvent.
-
Cell Health: Monitor the morphology and viability of your cells throughout the experiment. Unhealthy cells can respond differently to treatment.
-
Concentration Range: Test a wide range of this compound concentrations to establish a clear dose-response relationship.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for compound precipitation.
References
Technical Support Center: Overcoming Low Efficacy of 5-Methylurapidil in Functional Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low efficacy of 5-Methylurapidil in functional studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a sympatholytic and antihypertensive agent. It functions as a selective antagonist of the α1A-adrenergic receptor and also acts as an agonist at the 5-HT1A serotonin receptor.[1] Its dual-action mechanism contributes to its pharmacological effects.
Q2: Why am I observing low or no efficacy of this compound in my functional assay?
The efficacy of this compound is highly dependent on the experimental system. Low efficacy is often attributed to:
-
Tissue-Specific Receptor Subtype Expression: this compound exhibits high affinity for the α1A-adrenoceptor subtype and lower affinity for α1B and α1D subtypes.[2] Tissues or cell lines expressing low levels of the α1A subtype will consequently show a weaker response.[3][4]
-
Partial Agonism at 5-HT1A Receptors: While an agonist, this compound may act as a partial agonist at 5-HT1A receptors in some systems, meaning it does not produce a maximal response compared to a full agonist.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect buffer composition, pH, or temperature, can negatively impact the functional response.
-
Compound Stability and Solubility: Improper storage or preparation of this compound can lead to degradation or precipitation, reducing its effective concentration.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (years).
-
Working Dilutions: When preparing working solutions, perform serial dilutions in your assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Low Antagonist Potency in α1-Adrenoceptor Functional Assays
| Possible Cause | Troubleshooting Step |
| Low α1A-Adrenoceptor Expression | Verify the expression of α1-adrenoceptor subtypes in your cell line or tissue. Use a positive control compound known to be a potent antagonist at all α1 subtypes (e.g., prazosin) to confirm assay functionality. Consider using a cell line engineered to express high levels of the human α1A-adrenoceptor. |
| Incorrect Agonist Concentration | Ensure the agonist concentration used to stimulate the α1-adrenoceptor is appropriate. An excessively high agonist concentration can make it difficult to observe competitive antagonism. Typically, an agonist concentration at or near its EC80 is recommended for antagonist assays. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. For calcium flux assays, ensure the calcium concentration in the buffer is adequate. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Issue 2: Weak Agonist Activity in 5-HT1A Receptor Functional Assays
| Possible Cause | Troubleshooting Step |
| Low Receptor Reserve | The partial agonist nature of this compound may be more apparent in systems with low receptor reserve. Use a cell line with high 5-HT1A receptor expression. |
| Inappropriate Assay Readout | 5-HT1A receptors are Gαi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. Ensure your assay is optimized to detect this decrease. A common method is to pre-stimulate cells with forskolin to elevate cAMP levels before adding the 5-HT1A agonist. |
| Functional Selectivity | This compound may exhibit functional selectivity (biased agonism), preferentially activating certain signaling pathways over others.[5] Consider investigating alternative signaling readouts, such as β-arrestin recruitment or ERK phosphorylation, in addition to cAMP inhibition. |
| Cellular Context | The coupling of 5-HT1A receptors to downstream signaling pathways can be cell-type dependent. The observed efficacy of this compound may vary between different cell lines. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound from published studies.
Table 1: this compound Binding Affinities (pKi)
| Receptor Subtype | Tissue/Cell Line | pKi Value | Reference |
| α1-Adrenoceptor (High Affinity Site) | Rat Hippocampus | 9.1 - 9.4 | |
| α1-Adrenoceptor (Low Affinity Site) | Rat Hippocampus | 7.2 - 7.8 | |
| α1-Adrenoceptor (High Affinity Site) | Rat Vas Deferens | 9.1 - 9.4 | |
| α1-Adrenoceptor (Low Affinity Site) | Rat Vas Deferens | 7.2 - 7.8 | |
| α1-Adrenoceptor (High Affinity Site) | Rat Heart | 9.1 - 9.4 | |
| α1-Adrenoceptor (Low Affinity Site) | Rat Heart | 7.2 - 7.8 | |
| α1-Adrenoceptor | Rat Spleen (Low Affinity Only) | 7.2 - 7.8 | |
| α1-Adrenoceptor | Rat Liver (Low Affinity Only) | 7.2 - 7.8 | |
| 5-HT1A Receptor | Rat Brain | Nanomolar Affinity |
Table 2: this compound Functional Potency (pA2)
| Receptor | Agonist | Tissue/Cell Line | pA2 Value | Reference |
| α1D-Adrenoceptor | Noradrenaline | Rat Renal Artery | 9.12 | |
| α1A-Adrenoceptor | Noradrenaline | Rat Renal Artery | 9.75 |
Experimental Protocols
Protocol 1: α1-Adrenoceptor Mediated Calcium Flux Assay
This protocol is designed to measure the antagonistic effect of this compound on agonist-induced calcium mobilization in cells expressing α1-adrenoceptors.
Materials:
-
Cells expressing the α1A-adrenoceptor (e.g., CHO-K1 or HEK293 cells)
-
Culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
α1-adrenoceptor agonist (e.g., Phenylephrine)
-
This compound
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Prepare a stock solution of the α1-agonist (e.g., Phenylephrine) at a concentration that is 5-10 times the final desired concentration.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the cell plate and incubate for the desired pre-incubation time (e.g., 15-30 minutes).
-
After the pre-incubation, add the α1-agonist to all wells to stimulate calcium flux.
-
Measure the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Determine the increase in fluorescence intensity (peak response minus baseline) for each well.
-
Plot the agonist dose-response curves in the presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value of this compound.
-
Protocol 2: 5-HT1A Receptor-Mediated cAMP Inhibition Assay
This protocol measures the agonistic effect of this compound on the inhibition of forskolin-stimulated cAMP production in cells expressing 5-HT1A receptors.
Materials:
-
Cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Culture medium with appropriate supplements
-
White, opaque 96-well or 384-well plates
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or LANCE)
-
Forskolin
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX)
-
Luminescence or fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Seed cells into white, opaque microplates and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal stimulation of cAMP production.
-
-
Assay Procedure:
-
Remove the culture medium and add the assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen assay kit.
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) in a microplate reader.
-
Generate a standard curve to convert the raw signal into cAMP concentrations.
-
Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production.
-
Calculate the EC50 value for this compound.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for α1-adrenoceptor calcium flux assay.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of alpha 1-adrenoceptor subtypes in rat tissues: implications for alpha 1-adrenoceptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Functional selectivity and biased receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 5-Methylurapidil vs. Prazosin for Alpha-1a Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 5-Methylurapidil and Prazosin, two key antagonists of the alpha-1a adrenergic receptor. The following sections offer an objective analysis of their binding affinities, functional potencies, and selectivity profiles, supported by experimental data to aid in compound selection and experimental design.
At a Glance: Key Differences
| Feature | This compound | Prazosin |
| Primary Target | Alpha-1a Adrenergic Receptor | Alpha-1 Adrenergic Receptors |
| Selectivity | Selective for the alpha-1a subtype | Non-selective antagonist for alpha-1 receptor subtypes |
| Reported Affinity (pKi) for Alpha-1a | ~9.1 - 9.4 | ~8.7 - 9.4 |
| Clinical Use | Primarily a research tool | Treatment of hypertension |
Quantitative Comparison of Performance
The following tables summarize the binding affinities and functional potencies of this compound and Prazosin for alpha-1 adrenergic receptor subtypes.
Table 1: Comparative Binding Affinities (pKi)
| Compound | α1a | α1b | α1d | Reference |
| This compound | 9.1 - 9.4 (high-affinity site) | 7.2 - 7.8 (low-affinity site) | - | [1] |
| Prazosin | 9.4 (high-affinity site) | - | - | [2] |
| Prazosin | 8.7 | 9.2 | 8.9 | (General, non-selective values) |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Functional Potencies (pA2)
| Compound | Functional Assay | pA2 Value | Tissue/System | Reference |
| This compound | Inhibition of phenylephrine-induced contraction | 7.27 | Rabbit cutaneous resistance arteries | |
| Prazosin | Inhibition of phenylephrine-induced contraction | 9.14 | Rabbit cutaneous resistance arteries |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Signaling Pathways and Experimental Overviews
To understand the context of these compounds' actions, the following diagrams illustrate the canonical signaling pathway of the alpha-1a adrenergic receptor and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound or Prazosin) for the alpha-1a adrenergic receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the alpha-1a adrenergic receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand with high affinity for the alpha-1a receptor (e.g., [³H]-Prazosin).
-
A range of concentrations of the unlabeled competitor compound (this compound or Prazosin) is added to the wells.
-
A set of wells containing only the radioligand and membranes serves as the total binding control.
-
Another set of wells containing the radioligand, membranes, and a high concentration of a non-specific ligand determines the non-specific binding.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression model to determine the IC50 value of the competitor.
-
The IC50 value is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This protocol outlines a common method to assess the functional potency of an antagonist by measuring its ability to inhibit agonist-induced calcium release.
1. Cell Culture and Loading:
-
Cells stably or transiently expressing the alpha-1a adrenergic receptor are cultured in a suitable medium.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
The dye is taken up by the cells and is cleaved by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.
2. Antagonist Pre-incubation:
-
The cells are washed to remove any excess dye.
-
Different concentrations of the antagonist (this compound or Prazosin) are added to the cells and incubated for a specific period to allow for receptor binding.
3. Agonist Stimulation and Measurement:
-
The cells are then stimulated with a fixed concentration of an alpha-1a adrenergic agonist (e.g., phenylephrine or A-61603).
-
The changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.
-
An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The antagonist's effect is quantified by its ability to reduce the agonist-induced calcium response.
-
The data are plotted as the percentage of inhibition versus the antagonist concentration.
-
An IC50 value is determined from the concentration-response curve.
-
For competitive antagonists, the Schild analysis can be used to determine the pA2 value.
Summary and Conclusion
Both this compound and Prazosin are potent antagonists of the alpha-1a adrenergic receptor. The key differentiator lies in their selectivity. This compound exhibits significant selectivity for the alpha-1a subtype over the alpha-1b subtype.[1] In contrast, Prazosin is a non-selective antagonist of alpha-1 adrenergic receptors, showing high affinity for all subtypes.[2]
For researchers specifically investigating the role of the alpha-1a adrenergic receptor, this compound offers a more targeted approach, minimizing potential off-target effects mediated by other alpha-1 subtypes. Prazosin, while a powerful tool for studying general alpha-1 adrenergic blockade, may produce broader physiological effects due to its lack of subtype selectivity. The choice between these two compounds will ultimately depend on the specific aims of the research. For experiments requiring precise modulation of the alpha-1a receptor, this compound is the superior tool. For broader studies on alpha-1 adrenergic function or in clinical applications where general alpha-1 blockade is desired, Prazosin remains a relevant and well-characterized compound.
References
5-Methylurapidil: A Comparative Guide to its Selective α1-Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 5-Methylurapidil as a selective antagonist for the α1A-adrenergic receptor subtype. Through objective comparisons with other commonly used α1-adrenoceptor antagonists and supported by experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.
Comparative Analysis of Receptor Binding Affinities
The selectivity of this compound for the α1A-adrenoceptor subtype is evident when its binding affinities are compared with those of other antagonists across the three main α1-adrenoceptor subtypes: α1A, α1B, and α1D. The following table summarizes the negative logarithm of the inhibition constant (pKi) for this compound and its alternatives. Higher pKi values indicate a stronger binding affinity.
| Antagonist | pKi at α1A | pKi at α1B | pKi at α1D | Selectivity Profile |
| This compound | ~8.6 - 9.4 | ~6.6 - 7.8 | ~7.9 | α1A > α1D > α1B |
| Prazosin | ~9.4 - 10.34 | ~9.7 | ~9.8 | Non-selective |
| Tamsulosin | ~10.38 | ~9.33 | ~9.85 | α1A ≈ α1D > α1B |
| BMY 7378 | ~6.6 | ~7.2 | ~9.4 | α1D selective |
| WB4101 | ~10.43 | ~8.36 | - | α1A > α1B |
Note: pKi values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Off-Target Activity: 5-HT1A Receptor Affinity
An important consideration in the validation of a selective antagonist is its potential for off-target effects. This compound, like its parent compound urapidil, has been shown to possess a notable affinity for the serotonin 1A (5-HT1A) receptor. This interaction may contribute to its overall pharmacological profile and should be considered when designing and interpreting experiments.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize receptor-ligand interactions.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and other antagonists for α1-adrenoceptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cultured cells expressing the α1-adrenoceptor subtypes of interest. This typically involves homogenization of the tissue or cells in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled antagonist being tested (the "competitor," e.g., this compound).
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response resulting from the interaction of a ligand with its receptor. For antagonists, these assays typically measure the ability of the compound to inhibit the response induced by an agonist.
Objective: To determine the functional potency (pA2) of this compound in blocking α1-adrenoceptor-mediated responses.
General Protocol (e.g., Inositol Phosphate Accumulation Assay):
-
Cell Culture and Labeling: Cells expressing the α1-adrenoceptor subtype of interest are cultured and labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: An α1-adrenoceptor agonist (e.g., phenylephrine) is added to the cells to stimulate the Gq signaling pathway, leading to the hydrolysis of PIP2 and the production of inositol phosphates (IPs).
-
Extraction and Separation of Inositol Phosphates: The reaction is stopped, and the accumulated [3H]inositol phosphates are extracted from the cells and separated from other radiolabeled molecules using ion-exchange chromatography.
-
Quantification: The amount of radioactivity corresponding to the [3H]inositol phosphates is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of the antagonist's potency.
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms of action and the experimental approaches used to validate this compound, the following diagrams are provided.
α1-Adrenoceptor Signaling Pathway
α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine, initiate a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), culminating in a cellular response such as smooth muscle contraction. An antagonist like this compound blocks the initial binding of the agonist to the receptor, thereby inhibiting this entire cascade.
Caption: The Gq signaling pathway of the α1-adrenoceptor.
Experimental Workflow for Determining Antagonist Affinity
The process of determining the binding affinity of a compound like this compound involves a series of well-defined steps, from the preparation of biological materials to the final data analysis.
Caption: Workflow for radioligand binding assay.
A Comparative Analysis of 5-Methylurapidil and Tamsulosin for α1-Adrenoceptor Research
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-Methylurapidil and Tamsulosin, two prominent α1-adrenoceptor antagonists. While Tamsulosin is a widely prescribed therapeutic for benign prostatic hyperplasia (BPH), this compound serves primarily as a valuable scientific tool for delineating α1-adrenoceptor subtypes. This document synthesizes key experimental data on their receptor selectivity, pharmacokinetics, and functional effects to assist researchers in selecting the appropriate agent for their experimental needs.
Mechanism of Action and Signaling Pathway
Both this compound and Tamsulosin are competitive antagonists of α1-adrenergic receptors (α1-ARs). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to smooth muscle contraction.
By blocking the α1-adrenoceptor, both compounds prevent this cascade, resulting in smooth muscle relaxation.[1][2] This is the principal mechanism behind Tamsulosin's efficacy in improving urinary flow in patients with BPH, as it relaxes the muscles in the prostate and bladder neck.[1][3][4] this compound, a derivative of Urapidil, shares this primary antagonistic action but also exhibits a complex pharmacology that includes interaction with serotonin receptors.
Pharmacodynamics: Receptor Selectivity and Binding Affinity
The primary distinction between Tamsulosin and this compound lies in their selectivity for the three main α1-adrenoceptor subtypes: α1A, α1B, and α1D. The α1A subtype is predominant in the human prostate, making it the key target for BPH therapy, while the α1B subtype is more common in blood vessels. High selectivity for the α1A subtype is hypothesized to provide "uroselectivity," maximizing therapeutic effects on the urinary tract while minimizing cardiovascular side effects like orthostatic hypotension.
This compound is renowned for its high selectivity for the α1A-adrenoceptor over the α1B subtype, making it one of the most selective ligands available and a standard tool for receptor classification. Tamsulosin also shows a clear preference for the α1A and α1D subtypes over the α1B subtype.
| Compound | Receptor Subtype | Binding Affinity (Ki or Kd in nM) | Selectivity Ratio (α1B/α1A) | Reference |
| This compound | α1A | ~0.6 (K1) | ~75 | |
| α1B | ~45 (K1) | |||
| Tamsulosin | α1a | 0.019 (Ki) | ~15 | |
| α1b | 0.29 (Ki) | |||
| α1d | 0.063 (Ki) | |||
| α1A | ~0.07 - 0.14 (Kd) | ~3.6 - 7.3 | ||
| α1B | ~0.51 (Kd) |
Table 1: Comparative Receptor Subtype Binding Affinity. Ki (inhibition constant) and Kd (dissociation constant) values are measures of binding affinity; lower values indicate higher affinity. K1 values for this compound represent high- and low-affinity binding sites.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which collectively influence its therapeutic window and dosing regimen. Tamsulosin has been well-characterized in humans, while data for this compound is less available, with properties often inferred from its parent compound, Urapidil.
| Parameter | Tamsulosin | This compound (inferred from Urapidil) | Reference |
| Bioavailability | ~90-100% (oral) | Subject to moderate first-pass metabolism | |
| Half-life (t1/2) | 9-15 hours | ~2.7 hours (Urapidil) | |
| Protein Binding | 94-99% (to α1-acid glycoprotein) | ~80% (Urapidil) | |
| Metabolism | Hepatic, primarily via CYP3A4 and CYP2D6 | Hepatic (Urapidil) | |
| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) |
Table 2: Comparative Pharmacokinetic Properties. Data for this compound is largely based on its parent compound, Urapidil, and should be interpreted with caution.
Experimental Protocols
Radioligand Competitive Binding Assay
To determine the binding affinity (Ki) of a compound for a specific receptor subtype, a competitive binding assay is a standard and essential method. This experiment measures the ability of an unlabeled drug (the "competitor," e.g., Tamsulosin or this compound) to displace a radiolabeled ligand (e.g., [³H]-prazosin) from the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human α1-adrenoceptor subtype (e.g., α1A, α1B, or α1D).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membrane fragments.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]-prazosin, typically near its Kd value).
-
Add increasing concentrations of the unlabeled competitor drug (this compound or Tamsulosin).
-
Include control tubes for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of an unlabeled antagonist like phentolamine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor drug to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound and Tamsulosin are both potent α1-adrenoceptor antagonists, but their utility and selectivity profiles diverge significantly.
-
Tamsulosin is a clinically established drug with moderate selectivity for the α1A and α1D subtypes over the α1B subtype. Its well-documented pharmacokinetic and safety profiles in humans make it a benchmark for studies related to BPH and lower urinary tract symptoms.
-
This compound stands out as a superior research tool due to its exceptionally high selectivity for the α1A-adrenoceptor subtype. This property allows for precise pharmacological dissection of α1A-mediated functions in various tissues and experimental models, helping to validate this subtype as a therapeutic target.
References
5-Methylurapidil: A Comparative Guide to its Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the receptor binding profile of 5-Methylurapidil, a potent α1-adrenergic receptor antagonist. The following sections detail its binding affinities across various adrenergic and other monoamine receptors, present detailed experimental methodologies for assessing these interactions, and visualize key pathways and workflows.
Comparative Analysis of Receptor Binding Affinities
This compound is a high-affinity antagonist for α1-adrenergic receptors, demonstrating significant selectivity for the α1A subtype over the α1B and α1D subtypes.[1][2] Its cross-reactivity with other adrenergic receptor subtypes, as well as with serotonin and dopamine receptors, is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on the binding affinities of this compound for various receptors.
| Receptor Family | Receptor Subtype | Species | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |
| Adrenergic | α1A | Rat | Hippocampus, Vas Deferens, Heart | [3H]prazosin | pKi (high affinity) | 9.1-9.4 | [2] |
| α1B | Rat | Spleen, Liver | [3H]prazosin | pKi (low affinity) | 7.2-7.8 | [2] | |
| α1 | Rat | Various | [3H]prazosin | Ki (high affinity) | ~0.6 | [1] | |
| α1 | Rat | Various | [3H]prazosin | Ki (low affinity) | ~45 | ||
| Serotonin | 5-HT1A | Not Specified | Not Specified | Not Specified | - | Interacts |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding data, detailed experimental protocols are essential. Below are methodologies for two key experimental approaches used to characterize the receptor binding profile of compounds like this compound.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex, spleen, liver) or cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenergic receptors). The concentration is usually at or below the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed amount of membrane protein.
-
-
Total binding is determined in the absence of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand that saturates the receptors.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of an antagonist (pA2 or pKB value) by measuring its ability to inhibit the functional response induced by an agonist.
1. Tissue/Cell Preparation:
-
An isolated tissue preparation (e.g., rat vas deferens, aorta) or a cell line expressing the receptor of interest is placed in an organ bath or cell culture plate containing a physiological salt solution and maintained at a constant temperature and oxygenation.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a specific agonist (e.g., norepinephrine for adrenergic receptors) is generated by adding increasing concentrations of the agonist and measuring the resulting physiological response (e.g., muscle contraction, second messenger production).
3. Antagonist Incubation:
-
The tissue or cells are washed and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibrium to be reached.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
5. Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
This procedure is repeated for several different concentrations of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the data should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 value is theoretically equal to the pKB (the negative logarithm of the antagonist's dissociation constant).
Visualizations
α1A-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade of the α1A-adrenergic receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Step-by-step workflow of a competitive radioligand binding assay.
References
Reproducibility of 5-Methylurapidil Binding Data: A Comparative Guide
Objective Comparison of 5-Methylurapidil Binding Affinity and Reproducibility
For researchers and professionals in drug development, understanding the binding characteristics and reproducibility of a compound is paramount for reliable and translatable results. This guide provides a comprehensive comparison of this compound binding data, focusing on its interaction with adrenergic receptors. The information presented is based on published experimental data to ensure objectivity and assist in experimental design and data interpretation.
This compound is a well-established antagonist of α1-adrenergic receptors and also exhibits affinity for the 5-HT1A receptor.[1][2] Its selectivity for α1-adrenergic receptor subtypes has made it a valuable tool in pharmacological research.[1][3] This guide summarizes the binding affinities of this compound and compares them with other common α1-adrenergic receptor antagonists.
Comparative Binding Affinity Data
The binding affinity of this compound for its primary targets, the α1-adrenergic receptor subtypes (α1A, α1B, and α1D), has been characterized in multiple studies. The data, presented in terms of pKi (the negative logarithm of the inhibitory constant, Ki), is summarized in the table below. A higher pKi value indicates a higher binding affinity. For comparison, the binding affinities of other frequently used α1-adrenergic receptor antagonists are also included.
| Compound | Receptor Subtype | pKi | Ki (nM) | Reference Tissue/Cell Line |
| This compound | α1A | 9.1 - 9.4 | 0.04 - 0.08 | Rat Hippocampus, Vas Deferens, Heart |
| α1A | ~8.6 | ~2.5 | Cloned α1A-adrenoceptor | |
| α1B | 7.2 - 7.8 | 16 - 63 | Rat Hippocampus, Vas Deferens, Heart | |
| α1B | ~6.7 | ~200 | Cloned α1B-adrenoceptor | |
| α1D | ~7.6 | ~25 | Cloned α1D-adrenoceptor | |
| 5-HT1A | - | Nanomolar affinity | - | |
| Prazosin | α1 | High affinity | - | Widely used non-selective α1 antagonist |
| WB-4101 | α1A | High affinity | - | Discriminates between α1 subtypes |
| BMY 7378 | α1D | High affinity | - | Selective for α1D subtype |
Note: The variability in pKi and Ki values can be attributed to differences in experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition.
Reproducibility of Binding Data
While specific inter- and intra-assay variability data for this compound binding is not consistently reported across all publications, radioligand binding assays are generally considered a robust and reproducible technique when properly optimized and controlled.[4] Key factors influencing the reproducibility of binding data include:
-
High Non-Specific Binding: This can obscure the specific binding signal and increase variability.
-
Radioligand Selection: The choice of radioligand can impact the determined Ki values for unlabeled compounds.
-
Membrane Preparation: Inconsistent receptor concentration due to inhomogeneous membrane preparations can be a significant source of variability.
-
Pipetting Accuracy: Manual pipetting errors can introduce variability, which can be minimized through automation.
To ensure high reproducibility, it is crucial to follow standardized and well-documented experimental protocols.
Experimental Protocols
The following sections detail a typical experimental workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
Signaling Pathway of the α1-Adrenergic Receptor
The diagram below illustrates the general signaling pathway activated by α1-adrenergic receptors. This compound acts as an antagonist, blocking the binding of endogenous agonists like norepinephrine and preventing the downstream signaling cascade.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in a typical competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocol
This protocol provides a generalized procedure for a competitive radioligand binding assay. Specific parameters may require optimization depending on the receptor source and radioligand used.
1. Membrane Preparation
-
Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C until use.
2. Competitive Binding Assay
-
Perform the assay in a 96-well plate format.
-
To each well, add the following in order:
-
Assay Buffer
-
A serial dilution of this compound or a non-specific binding control (e.g., a high concentration of an unlabeled ligand like prazosin).
-
The radioligand (e.g., [3H]prazosin) at a concentration close to its dissociation constant (Kd).
-
The membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Washing
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methylurapidil
This guide provides a detailed comparison of the pharmacological effects of 5-Methylurapidil, a selective α1a-adrenoceptor antagonist, with its parent compound, urapidil, and other relevant alternatives. The information is intended for researchers, scientists, and drug development professionals, presenting key experimental data in a clear and structured format to facilitate informed decision-making.
Introduction
This compound is a derivative of the antihypertensive drug urapidil. Both compounds exert their primary effects through the blockade of α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure. However, this compound has been shown to exhibit a higher selectivity for the α1a-adrenoceptor subtype, which is predominantly expressed in the human prostate and urethra, as well as in certain blood vessels. This selectivity profile suggests a potential for a more targeted therapeutic effect with a possibly improved side-effect profile compared to less selective α1-adrenoceptor antagonists.
In Vitro Effects: Receptor Binding Affinity
The in vitro binding affinities of this compound and urapidil for different α1-adrenoceptor subtypes have been determined through radioligand binding assays. These studies are crucial for understanding the selectivity and potential mechanism of action of these compounds.
Comparative Binding Affinity Data
| Compound | Receptor Subtype | pKi / Ki | Species | Reference |
| This compound | α1a | pKi: 9.1 - 9.4 (high affinity site) | Rat | [1] |
| α1b | pKi: 7.2 - 7.8 (low affinity site) | Rat | [1] | |
| α1a | - | - | [2] | |
| α1b | - | - | [2] | |
| α1d | - | - | [2] | |
| Urapidil | α1 | Ki: < 127.9 nM | Rat | |
| α1 | - | - | ||
| α1a | - | - | ||
| α1b | - | - | ||
| α1d | - | - |
Signaling Pathway
The binding of this compound to α1a-adrenoceptors antagonizes the signaling cascade initiated by endogenous agonists like norepinephrine. This leads to the inhibition of downstream effector systems.
In Vivo Effects: Blood Pressure Regulation
The primary in vivo effect of this compound is the reduction of arterial blood pressure. This effect is a direct consequence of its α1a-adrenoceptor antagonism, leading to the relaxation of vascular smooth muscle.
Comparative Hypotensive Effects in Rats
Studies in conscious male rats have demonstrated the hypotensive effects of this compound. However, one study indicated that at the doses tested for uroselectivity, this compound did not significantly modify urethral and blood pressure. In contrast, urapidil has been shown to reduce mean arterial pressure in spontaneously hypertensive rats.
| Compound | Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Reference |
| This compound | Conscious Male Rat | 3 - 100 µg/kg | i.v. | No significant modification | |
| Urapidil | Spontaneously Hypertensive Rat | 10 mg/kg (twice daily for 3 weeks) | p.o. | Significant decrease | |
| Urapidil | Conscious Normotensive and Spontaneously Hypertensive Rats | - | p.o. | Reduced MAP |
Note: The experimental conditions and animal models in the available studies differ, making a direct quantitative comparison of hypotensive potency challenging.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
Objective: To determine the binding affinity (pKi or Ki) of this compound and urapidil for α1-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Tissues rich in the desired α1-adrenoceptor subtype (e.g., rat hippocampus, vas deferens for α1a; spleen, liver for α1b) are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor drug (this compound or urapidil).
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vivo Blood Pressure Measurement in Rats
Objective: To evaluate the effect of this compound and urapidil on arterial blood pressure in a living animal model.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Catheter Implantation: Under anesthesia, a catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement. For drug administration, another catheter may be placed in the jugular vein or femoral vein.
-
Recovery: The animal is allowed to recover from the surgery.
-
Drug Administration: this compound, urapidil, or a vehicle control is administered via the appropriate route (e.g., intravenous, oral).
-
Blood Pressure Monitoring: Arterial blood pressure is continuously recorded using a pressure transducer connected to the arterial catheter and a data acquisition system.
-
Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are measured and compared between treatment groups.
Conclusion
This compound demonstrates a higher in vitro affinity and selectivity for the α1a-adrenoceptor subtype compared to urapidil. This suggests a more targeted pharmacological profile. While in vivo studies confirm the hypotensive effects of urapidil, the direct comparative efficacy of this compound on blood pressure requires further investigation under standardized experimental conditions to fully elucidate its potential advantages as a therapeutic agent. The detailed experimental protocols provided herein serve as a foundation for such future comparative studies.
References
Head-to-Head Comparison: 5-Methylurapidil and its Enantiomers at α1-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals: A guide to the comparative pharmacology of 5-Methylurapidil and its stereoisomers. This document outlines the known properties of racemic this compound and provides a comprehensive framework for the experimental comparison of its (R)- and (S)-enantiomers, for which specific comparative data is not yet publicly available.
Introduction to this compound and Stereoisomerism
This compound, a derivative of the antihypertensive agent urapidil, is a potent and highly selective antagonist for the α1A-adrenergic receptor subtype. The α1-adrenoceptors, which include the α1A, α1B, and α1D subtypes, are G protein-coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction in response to catecholamines. The selectivity of this compound for the α1A subtype has established it as a valuable pharmacological tool for investigating the distinct physiological and pathological roles of this receptor.
A key structural feature of this compound is the presence of a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-5-Methylurapidil and (S)-5-Methylurapidil. In drug action, it is a fundamental principle that enantiomers can interact differently with chiral biological targets like receptors and enzymes. This can lead to significant variations in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. One enantiomer, the "eutomer," may be primarily responsible for the therapeutic activity, while the other, the "distomer," could be less active, inactive, or even contribute to off-target effects.
While racemic this compound is used in research, a direct, publicly available head-to-head comparison of its individual enantiomers is currently lacking in scientific literature. This guide, therefore, presents a detailed, best-practice hypothetical framework for how such a crucial comparison would be designed and executed to elucidate the stereoselective pharmacology of this compound.
Comparative Data Summary
The following tables are presented as templates for the clear and concise presentation of quantitative data that would be generated from the proposed experimental protocols.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of this compound and its Enantiomers at Human α₁-Adrenergic Receptor Subtypes
| Compound | α₁A Receptor | α₁B Receptor | α₁D Receptor | α₁A/α₁B Selectivity | α₁A/α₁D Selectivity |
| Racemic this compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| (R)-5-Methylurapidil | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| (S)-5-Methylurapidil | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Selectivity ratios are calculated as Kᵢ (subtype X) / Kᵢ (α₁A). |
Table 2: Comparative Functional Potencies (IC₅₀, nM) of this compound and its Enantiomers in a Functional Antagonism Assay
| Compound | α₁A Receptor | α₁B Receptor | α₁D Receptor |
| Racemic this compound | Data to be determined | Data to be determined | Data to be determined |
| (R)-5-Methylurapidil | Data to be determined | Data to be determined | Data to be determined |
| (S)-5-Methylurapidil | Data to be determined | Data to be determined | Data to be determined |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for α₁-Adrenoceptor Subtypes
Objective: To determine and compare the binding affinities (Kᵢ) of racemic this compound, (R)-5-Methylurapidil, and (S)-5-Methylurapidil for human α1A, α1B, and α1D adrenoceptors.
Methodology:
-
Membrane Preparation: Cell membranes will be prepared from HEK293 cells stably expressing either the human α1A, α1B, or α1D adrenoceptor subtype. Cells are harvested, homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in assay buffer, and protein concentration is determined via a Bradford or BCA protein assay.
-
Competition Binding Assay: The assay will be performed in a 96-well format. Each well will contain a final volume of 250 µL.
-
Reagents:
-
Cell membranes (10-20 µg protein/well).
-
Radioligand: [³H]-Prazosin (a non-selective α₁-antagonist) at a concentration near its Kₑ value.
-
Test Compounds: 11-point serial dilutions of racemic this compound, (R)-5-Methylurapidil, or (S)-5-Methylurapidil.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding is determined in the presence of 10 µM phentolamine.
-
-
-
Incubation: The plates are incubated at 25°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Filters are washed three times with ice-cold wash buffer.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using a non-linear regression model to fit a one-site competition curve, which yields the IC₅₀ value for each compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Functional Antagonism Assay (Calcium Mobilization)
Objective: To assess the functional potency (IC₅₀) of the test compounds as antagonists of α₁-adrenoceptor-mediated intracellular calcium release.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing one of the human α₁-adrenoceptor subtypes are seeded into 96-well, black-walled, clear-bottom microplates and cultured to near confluency.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C in the dark.
-
Antagonist Incubation: After dye loading, the cells are washed, and varying concentrations of the test compounds (racemic, (R)-, or (S)-5-Methylurapidil) are added. The plates are incubated for 20 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The microplate is placed into a fluorescence plate reader (e.g., FLIPR or FlexStation). An α₁-adrenoceptor agonist (e.g., phenylephrine or A-61603) is added to all wells at a concentration that elicits approximately 80% of the maximal response (EC₈₀). The resulting change in fluorescence, corresponding to the intracellular calcium concentration, is monitored kinetically.
-
Data Analysis: The peak fluorescence response is measured for each well. The data for each antagonist is normalized to the response of the agonist alone (0% inhibition) and a baseline without agonist (100% inhibition). The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Visual Diagrams
α₁-Adrenoceptor Signaling Pathway
Caption: Canonical signaling cascade of α₁-adrenergic receptors.
Experimental Workflow for Enantiomer Comparison
Caption: Workflow for enantiomer comparison.
Unveiling the Correlation: 5-Methylurapidil's Binding Affinity and Functional Antagonism at α1-Adrenergic Receptors
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of 5-Methylurapidil's binding and functional properties at α1-adrenergic receptor subtypes, juxtaposed with key alternatives such as Prazosin and Tamsulosin. The data presented herein is curated from peer-reviewed pharmacological studies, offering a robust resource for scientists engaged in adrenergic receptor research and the development of selective antagonists.
Quantitative Comparison of Adrenergic Antagonists
The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound and its alternatives at the α1A, α1B, and α1D-adrenergic receptor subtypes. Higher pKi and pA2 values are indicative of greater affinity and potency, respectively.
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
| pKi | pA2 | pKi | |
| This compound | 9.1 - 9.4[1] | 6.70[2] | 7.2 - 7.8[1] |
| Prazosin | 9.9[3] | 10.70[2] | 9.3 |
| Tamsulosin | 10.38 | ~9.8 (approx.) | 9.33 |
Note: pA2 values can vary depending on the tissue and agonist used in the functional assay. The values presented are representative examples from the literature.
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the typical experimental protocols for determining binding affinity and functional antagonism at α1-adrenergic receptors.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation:
-
Tissues or cells expressing the α1-adrenergic receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled antagonist, typically [3H]-Prazosin, is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (e.g., this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay for Determining Antagonist Potency (pA2)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. The Schild plot analysis is a common method to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Protocol Outline:
-
Tissue Preparation:
-
An isolated tissue preparation containing the α1-adrenergic receptor subtype of interest (e.g., rabbit prostate or aorta) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and maintained at 37°C, gassed with 95% O2/5% CO2.
-
-
Concentration-Response Curves:
-
A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) is generated by measuring the contractile response of the tissue.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
-
Schild Plot Analysis:
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated with several different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizing the Molecular and Functional Relationships
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Concluding Remarks
The presented data underscore the high affinity and selectivity of this compound for the α1A-adrenergic receptor subtype. This characteristic is crucial for its pharmacological profile and potential therapeutic applications. The comparison with Prazosin, a non-selective α1-antagonist, and Tamsulosin, which also shows a preference for the α1A and α1D subtypes, provides a valuable context for researchers. A strong correlation between high binding affinity (low Ki) and potent functional antagonism (high pA2) is a fundamental principle in pharmacology, as it indicates that the drug's ability to bind to the receptor translates into a measurable biological effect. This guide serves as a foundational resource for the rational design and evaluation of novel α1-adrenergic receptor antagonists.
References
- 1. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 5-Methylurapidil
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 5-Methylurapidil. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this chemical.
Hazard and Exposure Data
While specific occupational exposure limits (OELs) for this compound have not been established, the following table summarizes its known hazard classifications and other relevant safety data.[1] In the absence of defined OELs, a conservative approach to handling is strongly recommended.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] | DC Chemicals |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1] | DC Chemicals | |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1] | DC Chemicals | |
| Occupational Exposure Limits (OELs) | No data available.[1] | DC Chemicals, TargetMol |
| Molecular Weight | 401.51 g/mol | DC Chemicals |
| Synonyms | 5-Methyl-6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil | Sigma-Aldrich |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Core PPE Requirements:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat or impervious clothing is required to prevent skin contact.
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or if aerosols or dust may be generated. In cases where exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.
Safe Handling and Storage Workflow
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures will minimize the risk of exposure and ensure safe handling of this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Before handling, don the required PPE as specified above.
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents. Recommended storage temperatures are -20°C for powder and -80°C when in solvent.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection:
-
Collect all disposable materials contaminated with this compound, such as gloves, pipette tips, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Disposal Procedure:
-
Dispose of the collected waste through an approved hazardous waste disposal facility.
-
Avoid release into the environment.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
